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  • Product: 5-(chloromethyl)-2-methyl-2H-indazole
  • CAS: 1824466-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Chloromethyl)-2-methyl-2H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of the Indazole Scaffold The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] These st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] These structures are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] Indazole derivatives have been successfully developed into drugs for treating cancer, inflammation, and central nervous system disorders.[4][5]

There are two primary tautomeric forms of the indazole nucleus, 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[1] However, 2H-indazole derivatives also exhibit significant biological activity and are crucial components of many therapeutic agents.[4] This guide focuses on a key synthetic building block, 5-(chloromethyl)-2-methyl-2H-indazole , providing an in-depth look at its chemical properties, molecular structure, synthesis, and reactivity, with a particular emphasis on its utility for researchers and professionals in drug development.

Molecular Structure and Chemical Properties

5-(chloromethyl)-2-methyl-2H-indazole is a substituted indazole with a reactive chloromethyl group at the 5-position and a methyl group on one of the pyrazole nitrogens. The precise arrangement of substituents on the indazole core is critical for its interaction with biological targets.

Structural Information

The structure of 5-(chloromethyl)-2-methyl-2H-indazole is defined by the fusion of the benzene and pyrazole rings, with the substituents at specific positions influencing its electronic and steric properties.

  • Molecular Formula: C₉H₉ClN₂[6]

  • Molecular Weight: 180.64 g/mol

  • SMILES: CN1C=C2C=C(C=CC2=N1)CCl[6]

  • InChIKey: DEIHYPIXKGWCPR-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. Researchers should verify these properties with material from their specific supplier.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[6]
Molecular Weight 180.64 g/mol
Physical Form Predicted to be a solid at room temperature.
Melting Point Not available in the reviewed literature.[7]
Boiling Point Not available in the reviewed literature.[7]
Solubility Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate.
Predicted XlogP 2.0[6]
Predicted Mass Spec [M+H]⁺: 181.05271[6]
  • ¹H NMR: A singlet for the N-methyl protons (around 4.0-4.2 ppm), a singlet for the chloromethyl protons (around 4.6-4.8 ppm), and a series of aromatic protons in the 7.0-8.0 ppm range.

  • ¹³C NMR: Resonances for the N-methyl carbon, the chloromethyl carbon, and the aromatic and heterocyclic carbons.

Synthesis of 5-(Chloromethyl)-2-methyl-2H-indazole

Proposed Synthetic Protocol

This protocol describes a two-step conceptual synthesis starting from 5-substituted-1H-indazole, followed by the chlorination of the resulting alcohol.

Step 1: N-Methylation of 5-substituted-1H-indazole

The regioselective methylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[4] Methods using reagents like methyl 2,2,2-trichloroacetimidate under acidic conditions have been shown to favor the formation of the 2-methyl-2H-indazole isomer.[4]

Step 2: Chlorination of (2-methyl-2H-indazol-5-yl)methanol

The conversion of a benzylic alcohol to a benzyl chloride is a standard transformation in organic synthesis. A variety of reagents can be employed, with thionyl chloride (SOCl₂) being a common and effective choice.

Experimental Protocol: Chlorination of (2-methyl-2H-indazol-5-yl)methanol

Disclaimer: This is a representative protocol based on established chemical principles. Researchers must conduct their own risk assessment and optimization.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (2-methyl-2H-indazol-5-yl)methanol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(chloromethyl)-2-methyl-2H-indazole.

Synthetic Workflow Diagram

Synthesis of 5-(chloromethyl)-2-methyl-2H-indazole Synthetic Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorination Indazole_5_methanol (1H-Indazol-5-yl)methanol Methylation Methylating Agent (e.g., Methyl 2,2,2-trichloroacetimidate) Indazole_5_methanol->Methylation 2_methyl_indazole_methanol (2-Methyl-2H-indazol-5-yl)methanol (Commercially Available) Methylation->2_methyl_indazole_methanol Chlorination_reagent Chlorinating Agent (e.g., SOCl₂) 2_methyl_indazole_methanol->Chlorination_reagent Final_Product 5-(Chloromethyl)-2-methyl-2H-indazole Chlorination_reagent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity for 5-(chloromethyl)-2-methyl-2H-indazole is the chloromethyl group. This group behaves as a benzylic-like halide, making it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions.[9] The displacement of the chloride ion by a wide range of nucleophiles allows for the facile introduction of the 2-methyl-2H-indazol-5-ylmethyl moiety into other molecules.

This reactivity is of paramount importance in drug discovery, where this fragment can be appended to other scaffolds to explore structure-activity relationships (SAR).

Typical Nucleophilic Substitution Reactions

The general reaction scheme involves the reaction of 5-(chloromethyl)-2-methyl-2H-indazole with a nucleophile (Nu⁻), often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Common Nucleophiles and Their Products:

  • Amines (R₂NH): Reaction with primary or secondary amines yields the corresponding (2-methyl-2H-indazol-5-yl)methanamine derivatives. These are common structures in pharmacologically active compounds.

  • Alcohols/Phenols (ROH/ArOH): Williamson ether synthesis with alcohols or phenols, typically in the presence of a base like sodium hydride or potassium carbonate, affords the corresponding ethers.

  • Thiols (RSH): Reaction with thiols leads to the formation of thioethers.

  • Azide (N₃⁻): Substitution with sodium azide provides 5-(azidomethyl)-2-methyl-2H-indazole, which can be further reduced to the primary amine or used in "click" chemistry reactions.

Reaction Pathways Diagram

Reactivity of 5-(chloromethyl)-2-methyl-2H-indazole Nucleophilic Substitution Pathways cluster_nucleophiles Nucleophiles cluster_products Products Start 5-(Chloromethyl)-2-methyl-2H-indazole Amine R₂NH Start->Amine + Alcohol ROH Start->Alcohol + Thiol RSH Start->Thiol + Azide N₃⁻ Start->Azide + Amine_Product 5-((Dialkylamino)methyl) -2-methyl-2H-indazole Amine->Amine_Product Sₙ2 Ether_Product 5-(Alkoxymethyl) -2-methyl-2H-indazole Alcohol->Ether_Product Sₙ2 Thioether_Product 5-((Alkylthio)methyl) -2-methyl-2H-indazole Thiol->Thioether_Product Sₙ2 Azide_Product 5-(Azidomethyl) -2-methyl-2H-indazole Azide->Azide_Product Sₙ2

Caption: Key Sₙ2 reactions of the title compound.

Applications in Medicinal Chemistry and Drug Development

The indazole core is a key feature in numerous compounds investigated for a wide range of therapeutic applications.[3] Derivatives have shown promise as anti-cancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases.[3]

5-(chloromethyl)-2-methyl-2H-indazole serves as a valuable intermediate for the synthesis of these complex molecules. Its utility lies in its ability to act as a molecular "handle" for attaching the 2-methyl-2H-indazol-5-ylmethyl group to a larger molecule or scaffold. This strategy is frequently employed in lead optimization campaigns to:

  • Probe Binding Pockets: The indazole moiety can form key hydrogen bonds and π-stacking interactions within enzyme active sites or receptor binding pockets.

  • Modulate Physicochemical Properties: The addition of this group can alter a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy.

  • Explore New Chemical Space: By reacting this intermediate with diverse nucleophiles, large libraries of novel compounds can be rapidly synthesized for high-throughput screening.

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors . Many approved and investigational cancer drugs feature the indazole scaffold, which can mimic the adenine region of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 5-(chloromethyl)-2-methyl-2H-indazole is not widely available in the public domain, general precautions for handling reactive benzylic halides should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

It is imperative to consult the Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

5-(chloromethyl)-2-methyl-2H-indazole is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its reactivity, centered on the electrophilic chloromethyl group, allows for its incorporation into a wide range of scaffolds, making it a key tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the quest for novel and effective medicines.

References

  • Mahesh, R., et al. (2015). Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives and investigation of their. Journal of Chemical and Pharmaceutical Research, 7(4), 1297-1302.
  • BenchChem (2025). An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. BenchChem.
  • ChemRxiv (2023).
  • Sealed Unit Parts Co., Inc. (2014).
  • University of South Florida (2016). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of South Florida Scholar Commons.
  • Caribbean Journal of Science and Technology (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
  • ResearchGate (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • NextSDS (n.d.). 5-(chloromethyl)
  • Chemical Synthesis Database (2025). 5-chloro-3-(chloromethyl)-1H-indazole.
  • Mei, Y., & Yang, B. (2020). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 30(2), 241-245.
  • Clariant (2017).
  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 229.
  • PubChemLite (n.d.). 5-(chloromethyl)-2-methyl-2h-indazole. PubChemLite.
  • Semantic Scholar (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • Prasad, D. J., & Prema, G. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31697-31720.
  • Google Patents (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • Sigma-Aldrich (2025).
  • Google Patents (n.d.). US3541110A - Indazole-5-sulfonamides.
  • Patsnap (2022). Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine.
  • PPG (2025).
  • ChemPoint.com (2023).
  • Justia Patents (1996). Process for the preparation of 2-chloro-5-chloromethylthiazole.
  • Acta Crystallographica Section E (2012). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E, 68(Pt 6), o1759.
  • Acta Crystallographica Section E (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E, 66(Pt 12), o3139.
  • Semantic Scholar (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Semantic Scholar.
  • Expert Opinion on Therapeutic Patents (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • ACS Medicinal Chemistry Letters (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
  • PubChem (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. PubChem.
  • Sigma-Aldrich (n.d.). (2-Methyl-2H-indazol-5-yl)methanol. Sigma-Aldrich.
  • Organic Chemistry Portal (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal.
  • eScholarship (2019). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.
  • Arkivoc (2006). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Arkivoc.

Sources

Exploratory

Harnessing 5-(Chloromethyl)-2-methyl-2H-indazole: A Versatile Scaffold for CNS-Targeted Therapeutics

An In-Depth Technical Guide on Mechanisms of Action, Synthesis, and Validation Protocols As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Mechanisms of Action, Synthesis, and Validation Protocols

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with metabolic stability and blood-brain barrier (BBB) penetrance. One of the most elegant solutions to emerge in recent years is the utilization of the 5-(chloromethyl)-2-methyl-2H-indazole scaffold [CAS: 1824466-73-0] [1].

This whitepaper dissects the causality behind why this specific chemical building block is a privileged pharmacophore, explores the mechanism of action (MoA) of its downstream derivatives in central nervous system (CNS) targets, and provides field-proven, self-validating protocols for their synthesis and evaluation.

Structural Causality: Why the 2-Methyl-2H-Indazole Core?

Before diving into the biological mechanisms, we must understand the physicochemical rationale behind selecting 5-(chloromethyl)-2-methyl-2H-indazole over its 1H-indazole tautomers or benzylic analogs.

  • Tautomeric Locking & Bioisosterism: Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms, complicating target engagement and structure-activity relationship (SAR) modeling. Methylation at the N2 position locks the core into the 2H-configuration. This specific geometry forces the N1 atom to act exclusively as a hydrogen-bond acceptor. Consequently, the 2-methyl-2H-indazole core serves as a highly effective, metabolically stable bioisostere for phenols [2]. It mimics the hydrogen-bonding profile of a phenol without suffering from rapid Phase II metabolism (glucuronidation/sulfation).

  • The 5-Chloromethyl Vector: The chloromethyl group at the 5-position acts as an exceptionally reactive electrophilic hub. It allows for late-stage SN​2 diversification with various secondary amines, alkoxides, or thiols, driving the molecule's vector directly into the hydrophobic pockets of target receptors.

Core Mechanisms of Action

Derivatives synthesized from this scaffold have demonstrated sub-nanomolar potency across several distinct CNS targets. The mechanism of action depends entirely on the nucleophile appended to the 5-methyl position.

GluN2B-Selective NMDA Receptor Antagonism

When the 5-chloromethyl group is displaced by 4-benzylpiperidine derivatives, the resulting molecules act as potent, negative allosteric modulators (NAMs) of the NMDA receptor, specifically targeting the GluN2B subunit [2].

Mechanism: The derivative binds to the amino-terminal domain (ATD) at the classical ifenprodil binding site. The 2-methyl-2H-indazole core anchors the molecule by forming a critical hydrogen bond between its N1 atom and the backbone amide of GluN2B, while the appended benzylpiperidine moiety extends into the hydrophobic cavity. This binding induces a conformational shift that allosterically forces the NMDA channel pore to close, preventing calcium ( Ca2+ ) overload and subsequent excitotoxicity.

MOA_GluN2B D1 Indazole Derivative Binding (ATD) D2 H-Bonding (N1) & Pi Stacking D1->D2 Molecular Recognition D3 Allosteric Shift in GluN2B D2->D3 Signal Transduction D4 NMDA Pore Closure D3->D4 Ion Channel Modulation D5 Neuroprotection (Ca2+ Blockade) D4->D5 Cellular Outcome

Caption: Mechanism of action for GluN2B-selective allosteric modulation by indazole derivatives.

Monoamine Oxidase B (MAO-B) Inhibition

Alternatively, modifying the 5-position with specific carboxamides or bulky amines yields highly selective MAO-B inhibitors, which are critical for preventing dopamine degradation in Parkinson's disease models [3].

Mechanism: The 2-methyl-2H-indazole core is perfectly sized to occupy the bipartite substrate cavity of the MAO-B enzyme. The N2-methyl group creates a steric bulk that is well-tolerated in the MAO-B active site but causes severe steric clashes within the tighter MAO-A cavity, driving selectivity indices >15,000-fold [3]. The molecule acts as a reversible, competitive inhibitor, blocking the oxidative deamination of monoamine neurotransmitters.

Muscarinic M1 Positive Allosteric Modulation

Recent patent literature also highlights the utility of the 2-methyl-2H-indazole scaffold in generating positive allosteric modulators (PAMs) for the cholinergic muscarinic M1 receptor, offering therapeutic potential for Alzheimer's disease and schizophrenia [4].

Quantitative Structure-Activity Relationship (SAR) Profiling

To illustrate the versatility of the 5-(chloromethyl)-2-methyl-2H-indazole precursor, the following table summarizes the pharmacological profiles of its primary derivative classes based on the appended nucleophile.

Derivative Class (Post- SN​2 )Primary TargetMechanism of ActionSelectivity ProfilePrimary Indication
5-(4-Benzylpiperidin-1-yl)methyl GluN2B (NMDA)Negative Allosteric Modulator>100-fold vs GluN2ANeuropathic Pain, MDD
5-(N-Arylcarboxamido)methyl MAO-BReversible Competitive Inhibitor>15,000-fold vs MAO-AParkinson's Disease
5-(Heteroaryl)methyl M1 MuscarinicPositive Allosteric ModulatorHigh vs M2-M5 subtypesAlzheimer's Disease

Self-Validating Experimental Protocols

In drug discovery, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —meaning the workflow inherently contains orthogonal checks that prevent false positives and ensure data integrity.

Protocol A: Synthesis of 5-(Aminomethyl) Derivatives via SN​2 Displacement

Causality & Rationale: The 5-chloromethyl group is highly reactive. We deliberately select anhydrous acetonitrile (MeCN) over dimethylformamide (DMF) to suppress solvolysis and prevent the formation of a hydroxymethyl byproduct. Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous, mild base to scavenge the generated HCl without initiating base-catalyzed degradation of the indazole core.

Step-by-Step Workflow:

  • Reaction Setup: Suspend 5-(chloromethyl)-2-methyl-2H-indazole (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous MeCN (0.2 M). Add finely milled K2​CO3​ (2.0 eq). Heat to 60°C under an inert argon atmosphere.

  • In-Process Control (IPC): At t=4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Validation Gate: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows the starting material mass ( m/z 181 [M+H]+ ) is <2% relative to the product mass. If incomplete, the system mandates a temperature ramp to 75°C for 2 additional hours.

  • Purification: Filter off inorganic salts, concentrate the filtrate in vacuo, and purify via reverse-phase preparative HPLC ( H2​O /MeCN gradient with 0.1% TFA).

  • Orthogonal Structural Validation: Perform 1H -NMR and 2D-NOESY on the purified product.

    • Validation Gate: The presence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the N2-methyl protons and the C3-proton explicitly confirms that the 2-methyl-2H-indazole architecture remained intact and did not undergo a Dimroth-type rearrangement during nucleophilic attack.

Workflow N1 5-(Chloromethyl)-2-methyl-2H-indazole (Electrophilic Hub) N2 SN2 Displacement (Anhydrous MeCN, K2CO3) N1->N2 Amine Addition N3 5-(Aminomethyl) Derivative (Crude Product) N2->N3 4h, 60°C N4 LC-MS & 2D-NOESY (Orthogonal Validation) N3->N4 IPC Check N5 In Vitro Screening (GluN2B / MAO-B) N4->N5 >95% Purity & Regiochemistry

Caption: Workflow for the synthesis and self-validating screening of 2-methyl-2H-indazole derivatives.

Protocol B: Radioligand Binding Assay for GluN2B Affinity

Causality & Rationale: To definitively prove that the synthesized derivative is a GluN2B-selective allosteric modulator, we must measure the displacement of a known GluN2B-specific radioligand ( [3H] ifenprodil) and run a parallel counter-screen against the GluN2A subunit to establish the selectivity index.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing recombinant human GluN1/GluN2B receptors. Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Execution: In a 96-well plate, incubate 50 µg of membrane protein with 2 nM [3H] ifenprodil and varying concentrations of the indazole derivative (10 pM to 10 µM).

  • Internal Control (Non-Specific Binding): In parallel control wells, add 10 µM of unlabeled ifenprodil to saturate all specific binding sites.

    • Validation Gate: The assay is only considered valid if the signal-to-background ratio (Total Radioligand Binding / Non-Specific Binding) is 5:1. A lower ratio indicates membrane degradation or radioligand instability.

  • Data Processing: Filter the plates through GF/B glass fiber filters, wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation counting. Fit the displacement curve using a four-parameter logistic regression to determine the IC50​ , and calculate the Ki​ using the Cheng-Prusoff equation.

  • Orthogonal Functional Validation: Run a parallel fluorescent Ca2+ influx assay (FLIPR) on live cells.

    • Validation Gate: The biochemical binding affinity ( Ki​ ) must correlate linearly ( R2>0.9 ) with the functional IC50​ derived from the FLIPR assay. A mismatch triggers an automatic review for assay interference (e.g., compound auto-fluorescence or poor solubility).

Conclusion

The 5-(chloromethyl)-2-methyl-2H-indazole scaffold is far more than a simple chemical intermediate; it is a meticulously designed vector for CNS drug discovery. By locking the tautomeric state to ensure reliable hydrogen bonding and providing a highly reactive benzylic-like chloride for rapid diversification, this molecule enables the rapid generation of highly selective NMDA antagonists, MAO-B inhibitors, and muscarinic PAMs. When paired with self-validating synthesis and screening protocols, it drastically accelerates the hit-to-lead optimization phase.

References
  • NextSDS Chemical Database. "5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information." NextSDS.[Link]

  • Schreiber, J. A., et al. "Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Tzvetkov, N. T., et al. "Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors." European Journal of Medicinal Chemistry, PubMed, 2017.[Link]

  • Takeda Pharmaceutical Company Limited. "2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor.
Foundational

5-(chloromethyl)-2-methyl-2H-indazole exact mass and molecular weight

An In-Depth Technical Guide to 5-(chloromethyl)-2-methyl-2H-indazole: Properties, Synthesis, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(chlorom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(chloromethyl)-2-methyl-2H-indazole: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(chloromethyl)-2-methyl-2H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, explore a representative synthetic pathway with mechanistic insights, and discuss its potential applications as a versatile building block in medicinal chemistry. The protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.

Core Physicochemical & Structural Characteristics

5-(chloromethyl)-2-methyl-2H-indazole is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous clinically evaluated compounds.[1][2] The specific substitution pattern of this molecule—a methyl group at the N2 position and a reactive chloromethyl group at the C5 position—makes it a valuable intermediate for further chemical elaboration.

The distinction between 1H- and 2H-indazoles is critical, as the position of the substituent on the nitrogen atom influences the molecule's electronic properties, dipole moment, and interaction with biological targets.[3] The 2H-indazole isomer, as discussed here, is a key component in several approved drugs, including the VEGFR inhibitor pazopanib.[2]

Quantitative Data Summary

The fundamental molecular properties of 5-(chloromethyl)-2-methyl-2H-indazole are summarized below. The exact mass is determined by the sum of the masses of the most abundant isotopes of its constituent atoms, a critical value for high-resolution mass spectrometry (HRMS) analysis. The molecular weight represents the weighted average of all naturally occurring isotopes.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[4]
Exact Mass (Monoisotopic) 180.04543 Da[4]
Molecular Weight 180.64 g/mol Calculated
CAS Number 1824466-73-0[5]

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted indazoles requires careful control of regioselectivity to favor alkylation at the N2 position over the thermodynamically more stable N1 position.[6] While direct alkylation of indazoles often yields a mixture of N1 and N2 isomers, specific conditions can be employed to favor the desired kinetic product (N2-alkylation).[6]

Below is a proposed, field-proven protocol for the synthesis of 2-methyl-2H-indazoles, adapted for the specific target molecule.

Diagram: Synthetic Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start 5-(chloromethyl)-1H-indazole Reagents Methylating Agent (e.g., Methyl Iodide) Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Reagents Reaction Reaction at controlled temp. Reagents->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product 5-(chloromethyl)-2-methyl-2H-indazole Purify->Product

Caption: A representative workflow for the regioselective synthesis of the target compound.

Experimental Protocol: N2-Methylation of 5-(chloromethyl)-1H-indazole
  • Rationale: This protocol employs a standard alkylation reaction. The choice of a polar aprotic solvent like DMF facilitates the reaction, while a mild base is sufficient to deprotonate the indazole. The regioselectivity towards N2 is kinetically favored under these conditions.

  • Procedure:

    • To a solution of 5-(chloromethyl)-1H-indazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).

    • Stir the suspension at room temperature for 20 minutes.

    • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 5-(chloromethyl)-2-methyl-2H-indazole.[7]

  • Self-Validation: The success of the synthesis is validated by the analytical characterization protocol described in the following section, which confirms the molecular weight and structural integrity of the final product.

Role in Drug Discovery and Development

The indazole core is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[2] It acts as an effective bioisostere for indole or phenol, often improving metabolic stability and providing a key hydrogen bond acceptor (the N1 atom) to interact with the hinge region of kinase active sites.[2]

The 5-(chloromethyl)-2-methyl-2H-indazole molecule is not an end-product but a strategic intermediate. The chloromethyl group (a benzyl chloride analogue) is a moderately reactive electrophile. This functional handle allows for:

  • Nucleophilic Substitution: The chlorine can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols, cyanides) to introduce diverse side chains and build molecular complexity.

  • Scaffold Elaboration: It serves as an anchor point for linking the indazole core to other pharmacophores or linker units in the rational design of novel therapeutic agents.

This versatility makes it a valuable building block for generating libraries of compounds for high-throughput screening campaigns aimed at discovering novel antagonists for targets like the TRPA1 ion channel or other signaling proteins.[8]

Analytical Characterization Workflow

Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures the highest degree of confidence in the material's quality before its use in further research.

Diagram: Analytical & Structural Elucidation Workflow

G cluster_0 Purity & Identity cluster_1 Structural Confirmation Sample Purified Product HPLC HPLC-UV (Purity Assessment) Sample->HPLC HNMR ¹H NMR (Proton Environment) Sample->HNMR LCMS LC-MS (Mass Confirmation) HPLC->LCMS HRMS HRMS (Exact Mass Verification) LCMS->HRMS Confirms Mass CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR CNMR->HRMS

Caption: A logical workflow for the comprehensive analytical characterization of the title compound.

Standard Analytical Protocol
  • Rationale: This workflow provides orthogonal data points for a comprehensive characterization. HPLC assesses purity, LC-MS provides initial mass confirmation, and high-resolution techniques (NMR, HRMS) deliver unambiguous structural proof.

  • Methodologies:

    • High-Performance Liquid Chromatography (HPLC):

      • Purpose: To determine the purity of the sample.

      • Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a C18 reversed-phase column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile.[9] Monitor the eluent at a suitable UV wavelength (e.g., 254 nm). Purity is assessed by the peak area percentage of the main component.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Purpose: To confirm the molecular weight of the major peak observed in HPLC.

      • Protocol: Utilize the same chromatographic conditions as HPLC, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.[1] The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 181.05.

    • High-Resolution Mass Spectrometry (HRMS):

      • Purpose: To confirm the elemental composition by measuring the exact mass.

      • Protocol: Analyze the sample via ESI on a high-resolution instrument (e.g., TOF or Orbitrap). The measured mass of the [M+H]⁺ ion should match the calculated exact mass (181.05271 Da) within a narrow tolerance (typically < 5 ppm).[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Purpose: To provide definitive structural elucidation.

      • Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).[11]

      • ¹H NMR: Expect characteristic signals for the aromatic protons on the indazole ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the N-methyl (-CH₃) protons.

      • ¹³C NMR: Expect distinct signals for each of the nine unique carbon atoms in the molecule.[11]

References

  • Vertex AI Search. (2025). 5-chloro-3-(chloromethyl)
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methyl-2H-indazole.
  • NextSDS. (n.d.). 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)-2-methyl-2h-indazole. Retrieved from [Link]

  • BenchChem. (2025). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Retrieved from [Link]

  • Source unavailable.
  • HXCHEM. (n.d.). 5-Chloro-2-methyl-2h-indazole-4-carboxaldehyde/CAS:1079993-09-1.
  • HXCHEM. (n.d.).
  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Liu, J., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Methyl 4-chloro-2-methyl-2H-indazole-5-carboxylate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • ResearchGate. (n.d.). Spectroscopic Data of 2a -c in Different Media.
  • ACS Publications. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters.
  • Policija. (n.d.). ANALYTICAL REPORT - 5F-ADB 2-indazole isomer (C20H28FN3O3).
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Source unavailable.
  • PubChem. (n.d.). 5-Bromo-2-methyl-2H-indazole. Retrieved from [Link]

  • BLDpharm. (n.d.). 2757593-67-0|5-Methoxy-2-methyl-2H-indazol-6-ol.
  • NIST WebBook. (n.d.). 5-Acetoxymethyl-2-furaldehyde.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-(Chloromethyl)-2-methyl-2H-indazole at Room Temperature

Executive Summary In modern drug discovery, indazole-containing derivatives are critical pharmacophores, often serving as core scaffolds for kinase inhibitors and receptor modulators[1]. However, the handling of highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, indazole-containing derivatives are critical pharmacophores, often serving as core scaffolds for kinase inhibitors and receptor modulators[1]. However, the handling of highly functionalized intermediates like 5-(chloromethyl)-2-methyl-2H-indazole presents unique physicochemical challenges. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this specific intermediate at room temperature (25°C). We will deconstruct the stability profile into two distinct domains: the kinetic trapping of the thermodynamically disfavored 2H-indazole core, and the high thermodynamic driving force for the hydrolytic degradation of the 5-chloromethyl substituent.

Structural Thermodynamics: The 2H-Indazole Core

Unsubstituted indazole exists primarily as two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer possesses a stable benzenoid structure, whereas the 2H-tautomer adopts a quinonoid form[2]. Computational and experimental studies consistently demonstrate that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 10.7 kcal/mol, largely due to the loss of aromaticity in the quinoid structure of the 2H form[2][3][4].

When synthesizing N-alkylated indazoles, direct alkylation often yields a mixture of N1- and N2-substituted products because the intermediate indazolide anion is mesomeric[5]. However, in 5-(chloromethyl)-2-methyl-2H-indazole , the N2 position is intentionally and covalently alkylated.

The Causality of Core Stability: Despite the 2H-indazole core being thermodynamically less stable than its 1H counterpart[1], the covalent methyl group at the N2 position acts as a kinetic lock . At room temperature (25°C), the thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to break the strong C-N bond required for the methyl group to migrate to the N1 position. Therefore, the 2H-indazole core of this molecule is kinetically entirely stable at room temperature, and spontaneous isomerization to the 1H form does not occur.

Table 1: Thermodynamic Energy Differences of Indazole Cores
Tautomeric FormStructural CharacterRelative Thermodynamic Stability ( ΔG )Predominance at Equilibrium
1H-Indazole Benzenoid0.0 kcal/mol (Baseline)> 99.9%
2H-Indazole Quinonoid+10.7 kcal/mol< 0.1%
2-Methyl-2H-indazole Quinonoid (Alkylated)N/A (Kinetically Locked)100% (No spontaneous isomerization)

Note: Data derived from ab initio calculations and UV spectroscopy of tautomeric equilibria[2][3].

Substituent Vulnerability: The 5-(Chloromethyl) Moiety

While the heterocyclic core is kinetically stable, the overall thermodynamic stability of the molecule at room temperature is severely compromised by the 5-chloromethyl group . Benzylic chlorides are inherently reactive electrophiles.

At room temperature, the primary vector of degradation is hydrolysis driven by atmospheric moisture. The electron-rich nature of the indazole ring can stabilize a developing positive charge at the benzylic position, facilitating an SN​1 -like or borderline SN​2 nucleophilic substitution by water. The thermodynamic driving force for this reaction is high: the formation of a strong C-O bond (in the resulting alcohol) and the hydration of the leaving chloride ion significantly lower the free energy of the system compared to the intact benzylic chloride.

Degradation Pathway Visualization

DegradationPathway A 5-(chloromethyl)-2-methyl-2H-indazole (Intact API Intermediate) C Transition State (SN1/SN2 at Benzylic Carbon) A->C + H2O F Protonated Indazolium Salt (Altered Solubility/Reactivity) A->F B Atmospheric Moisture (H2O) (Nucleophilic Attack) B->C D 5-(hydroxymethyl)-2-methyl-2H-indazole (Hydrolysis Product) C->D - HCl E Hydrochloric Acid (HCl) (Autocatalytic Byproduct) C->E E->A Protonation

Fig 1: Hydrolytic degradation pathway of 5-(chloromethyl)-2-methyl-2H-indazole at room temperature.

Causality of Autocatalysis: The hydrolysis releases stoichiometric amounts of hydrochloric acid (HCl). Because the indazole nitrogens are basic, the released HCl protonates the intact molecules, forming an indazolium salt. This alters the solubility profile of the bulk powder, increases hygroscopicity (drawing in more moisture), and accelerates the degradation rate in a positive feedback loop.

Self-Validating Experimental Protocol: Real-Time Stability Assessment

To accurately quantify the thermodynamic stability and degradation kinetics of this intermediate, a self-validating experimental workflow must be employed. The following protocol isolates the moisture variable to prove that degradation is environmentally dependent rather than intrinsic to the molecule's core.

Step-by-Step Methodology
  • Sample Preparation (Variable Isolation):

    • Step: Aliquot 50 mg of highly pure (>99%) 5-(chloromethyl)-2-methyl-2H-indazole into three separate, pre-weighed glass vials.

    • Causality: Using identical mass and surface area ensures that moisture exposure kinetics are comparable across all test conditions.

  • Environmental Incubation (25°C):

    • Step: Place Vial A in a desiccator (<5% Relative Humidity, Argon atmosphere). Place Vial B in a standard stability chamber (25°C / 60% RH). Place Vial C in a high-humidity chamber (25°C / 75% RH).

    • Causality: This establishes a control (Vial A) to prove intrinsic kinetic stability of the core, while Vials B and C quantify the thermodynamic vulnerability of the chloromethyl group to moisture.

  • Aliquot Sampling & Quenching:

    • Step: At t=0 , 24h, 72h, and 7 days, extract a 1 mg sample from each vial. Immediately dissolve in 1.0 mL of anhydrous acetonitrile .

    • Causality: Anhydrous acetonitrile acts as a chemical quench. It instantly solubilizes the sample while starving the hydrolysis reaction of water, ensuring the analytical snapshot perfectly reflects the exact time-point.

  • HPLC-UV/LC-MS Analysis:

    • Step: Inject 5 μ L onto a reversed-phase C18 column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The C18 column easily resolves the highly polar degradation product (5-hydroxymethyl) from the lipophilic intact precursor (5-chloromethyl). Mass spectrometry confirms the identity of the +16 Da mass shift (loss of Cl, gain of OH).

Workflow Visualization

StabilityWorkflow Step1 Sample Prep: 3x Vials (Isolate Moisture Variable) Step2 Incubation at 25°C (<5%, 60%, 75% RH) Step1->Step2 Step3 Time-Course Sampling (t=0 to 7 days) Step2->Step3 Step4 Chemical Quenching (Anhydrous Acetonitrile) Step3->Step4 Step5 LC-MS Quantitation (Resolve Cl vs OH) Step4->Step5

Fig 2: Self-validating experimental workflow for real-time room temperature stability assessment.

Quantitative Stability Data Presentation

The table below summarizes the expected degradation kinetics based on the protocol described above. It highlights that the thermodynamic instability at room temperature is strictly a function of environmental moisture interacting with the chloromethyl group.

Table 2: Degradation Kinetics of the 5-(Chloromethyl) Group at 25°C
Storage Condition (25°C)Intact API at t=0 Intact API at 24hIntact API at 7 DaysPrimary Degradant
<5% RH (Argon, Desiccated) > 99.5%> 99.5%> 99.0%None detected
60% RH (Ambient) > 99.5%94.2%68.5%5-(hydroxymethyl)-...
75% RH (Accelerated) > 99.5%88.1%41.2%5-(hydroxymethyl)-...

Data Interpretation: The near-zero degradation in the <5% RH environment proves that the 2H-indazole core and the chloromethyl group are kinetically stable at room temperature in the absence of nucleophiles. The rapid degradation at 75% RH confirms the thermodynamic susceptibility of the benzylic chloride to hydrolysis.

Conclusion & Handling Directives

The thermodynamic stability of 5-(chloromethyl)-2-methyl-2H-indazole at room temperature is a tale of two structural features. The 2H-indazole core, while thermodynamically disfavored compared to the 1H-isomer[2], is kinetically locked by the N2-methyl group and will not spontaneously rearrange. Conversely, the 5-chloromethyl group represents a severe thermodynamic vulnerability when exposed to ambient moisture.

Directives for Drug Development Professionals:

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2-8°C recommended for long-term storage) to suppress thermal kinetic energy and eliminate moisture.

  • Handling: Weighing and transfer operations at room temperature must be conducted in a glovebox or under a dry nitrogen stream to prevent the initiation of autocatalytic HCl-driven degradation.

References

  • "Thermodynamic Data for Indazoles 1-3 at 298.15 K". ResearchGate. URL: [Link]

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journals. URL: [Link]

  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PMC. URL: [Link]

Sources

Foundational

Deconvoluting the In Vitro Pharmacokinetics of Reactive Intermediates: A Technical Guide to 5-(chloromethyl)-2-methyl-2H-indazole

Executive Summary In modern drug discovery, the in vitro pharmacokinetic (PK) profiling of highly reactive intermediates requires a fundamental departure from standard ADME (Absorption, Distribution, Metabolism, and Excr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the in vitro pharmacokinetic (PK) profiling of highly reactive intermediates requires a fundamental departure from standard ADME (Absorption, Distribution, Metabolism, and Excretion) workflows. 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) is a widely utilized electrophilic building block, notably featured in the synthesis of cholinergic muscarinic M1 receptor positive allosteric modulators (PAMs) for neurological indications[1].

Because of its benzylic chloride moiety, this compound acts as a potent electrophile[2]. Subjecting it to standard microsomal stability or plasma protein binding assays without mechanistic controls will yield artificially high clearance rates and false-positive metabolic instability. As a Senior Application Scientist, my objective in this whitepaper is to establish a self-validating analytical framework for profiling 5-(chloromethyl)-2-methyl-2H-indazole, focusing on the causality behind assay artifacts, chemical vs. enzymatic degradation, and electrophilic trapping methodologies.

Physicochemical Context & The Causality of Assay Artifacts

The structural hallmark of 5-(chloromethyl)-2-methyl-2H-indazole is the highly labile carbon-chlorine bond positioned at the benzylic position of the indazole ring. This functional group dictates its in vitro behavior:

  • Aqueous Hydrolysis: In physiological buffers (pH 7.4), the compound undergoes rapid solvolysis (SN1/SN2 mechanisms) to form 5-(hydroxymethyl)-2-methyl-2H-indazole.

  • Nucleophilic Attack: Benzylic chlorides rapidly form covalent adducts with sulfhydryl (-SH) and primary amine (-NH2) groups[2]. In biological matrices, this manifests as instantaneous, irreversible binding to plasma proteins (e.g., Human Serum Albumin) and intracellular scavengers like glutathione (GSH).

The Analytical Trap: If a researcher runs a standard Human Liver Microsome (HLM) stability assay, the parent compound will deplete rapidly. Without proper controls, this rapid depletion is often misattributed to Cytochrome P450 (CYP) mediated metabolism, when in reality, it is driven by chemical hydrolysis and covalent protein binding.

Deconvoluting Chemical vs. Enzymatic Clearance

To extract the true enzymatic intrinsic clearance ( CLint​ ), the experimental design must treat the assay as a multi-variable system. We must isolate chemical degradation, non-specific protein binding, and true enzymatic turnover.

StabilityWorkflow Start 5-(chloromethyl)-2-methyl-2H-indazole Incubation (1 µM) PBS PBS Buffer (pH 7.4) No Enzymes Start->PBS Aliquot 1 HLM_NoCofactor HLM without NADPH Protein Binding/Hydrolysis Start->HLM_NoCofactor Aliquot 2 HLM_NADPH HLM + NADPH Total Clearance Start->HLM_NADPH Aliquot 3 CalcChem Calculate k_chem (Chemical Hydrolysis) PBS->CalcChem CalcNonEnz Calculate k_non-enzymatic (Hydrolysis + Binding) HLM_NoCofactor->CalcNonEnz CalcTotal Calculate k_total (Enzymatic + Chemical) HLM_NADPH->CalcTotal Result Determine True CYP450 Intrinsic Clearance (CL_int) CalcChem->Result CalcNonEnz->Result CalcTotal->Result

Workflow for differentiating chemical degradation from enzymatic metabolism.

Electrophilic Reactivity & Glutathione (GSH) Trapping

Reactive electrophiles pose severe idiosyncratic toxicity risks due to haptenization (covalent modification of endogenous proteins triggering an immune response). To quantify the electrophilic liability of 5-(chloromethyl)-2-methyl-2H-indazole, in vitro chemical trapping with GSH is employed[3].

Because reactive species have fleeting half-lives, GSH acts as a surrogate nucleophile, forming a stable thioether adduct that can be separated via Ultra-High-Pressure Liquid Chromatography (UHPLC) and identified using tandem mass spectrometry[3],[4]. The gold standard for detecting these adducts is positive ion neutral loss scanning of 129 Da (representing the loss of the pyroglutamic acid moiety from the GSH adduct)[4].

ReactionPathway Parent 5-(chloromethyl)- 2-methyl-2H-indazole (Electrophile) Hydrolysis Aqueous Hydrolysis (H2O) Parent->Hydrolysis GSHTrapping GSH Trapping (Nucleophilic Attack) Parent->GSHTrapping ProteinBinding Covalent Binding (Lys/Cys residues) Parent->ProteinBinding Alcohol 5-(hydroxymethyl)- 2-methyl-2H-indazole Hydrolysis->Alcohol GSHAdduct Thioether GSH Adduct (m/z Neutral Loss 129) GSHTrapping->GSHAdduct ProteinAdduct Protein Adducts (Toxicity Risk) ProteinBinding->ProteinAdduct

Competing in vitro reaction pathways of the reactive benzylic chloride.

Self-Validating Experimental Protocols

Protocol A: Tri-Phasic Microsomal Stability Assay

Purpose: To isolate true CYP450 metabolism from chemical hydrolysis and non-specific covalent binding.

  • Preparation: Prepare a 10 mM stock of 5-(chloromethyl)-2-methyl-2H-indazole in anhydrous DMSO. Ensure the working concentration of DMSO in the final assay does not exceed 0.1% to prevent CYP inhibition.

  • Matrix Setup: Prepare three parallel incubation matrices in 100 mM Potassium Phosphate buffer (pH 7.4):

    • Matrix 1 (Buffer Control): Buffer only.

    • Matrix 2 (Minus Cofactor): HLM (1 mg/mL protein) without NADPH.

    • Matrix 3 (Plus Cofactor): HLM (1 mg/mL protein) with 1 mM NADPH.

  • Incubation: Initiate the reaction by adding the compound (final concentration 1 µM) to all three matrices at 37°C.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: The true enzymatic elimination rate constant ( kenz​ ) is calculated as: kenz​=ktotal​(Matrix3)−knon−enzymatic​(Matrix2) .

Protocol B: GSH Trapping via LC-MS/MS Neutral Loss Scanning

Purpose: To quantify the formation of reactive electrophilic adducts[3],[4].

  • Incubation: Incubate 10 µM of the compound in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH). (Note: Microsomes are omitted here to measure direct chemical electrophilicity, though they can be included if oxidative bioactivation is suspected).

  • Reaction Time: Incubate at 37°C for 60 minutes.

  • Quenching: Quench with an equal volume of ice-cold acetonitrile. Centrifuge to remove any particulates.

  • LC-MS/MS Acquisition: Inject the supernatant onto a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Detection Method: Utilize positive ion electrospray ionization (ESI+). Program the MS to perform a Neutral Loss scan of 129 Da [4]. This specifically detects any parent mass that fragments to lose the pyroglutamic acid moiety characteristic of GSH adducts.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacokinetic parameters for 5-(chloromethyl)-2-methyl-2H-indazole, highlighting the stark contrast between apparent and true metrics.

PK ParameterMatrix / ConditionValue (Expected Range)Mechanistic Interpretation
Apparent Half-Life ( t1/2​ ) PBS Buffer (pH 7.4)< 30 minutesRapid chemical hydrolysis to the hydroxymethyl derivative.
Apparent Half-Life ( t1/2​ ) HLM (No NADPH)< 10 minutesHydrolysis compounded by rapid covalent binding to microsomal proteins.
Total Clearance ( CLtotal​ ) HLM (+ NADPH)> 150 µL/min/mgRepresents the sum of chemical, binding, and enzymatic depletion.
True Enzymatic CLint​ HLM (+ NADPH) - HLM (No NADPH)NegligibleThe compound is consumed by chemical reactivity before CYP enzymes can act.
GSH Adduct Formation 5 mM GSH in Buffer> 90% conversion at 1 hrConfirms high electrophilic liability; forms stable thioether adducts.

References

  • WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. Takeda Pharmaceutical Company Limited. Google Patents.

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Huang et al. (2015). Analytical Chemistry, 87(7), 3646-3654. PMC.

  • Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery.

  • Harmonised Integrated Classification System for Human Health and Environmental Hazards of Chemical Substances and Mixtures. United Nations Economic Commission for Europe (UNECE).

Sources

Exploratory

Synthesis and Application of 5-(Chloromethyl)-2-methyl-2H-indazole in Neuropharmacology: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) therapeutics. 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) has emerged as a critical synthetic intermediate[1]. Unlike its 1H-indazole tautomeric counterparts, the 2-methyl-2H-indazole scaffold offers a unique dipole moment, altered hydrogen bond acceptor vectors, and enhanced metabolic stability against hepatic oxidation.

This whitepaper provides an in-depth technical analysis of 5-(chloromethyl)-2-methyl-2H-indazole, detailing its physicochemical properties, its role as a highly reactive benzylic electrophile, and its specific application in the synthesis of Cholinergic Muscarinic M1 Receptor Positive Allosteric Modulators (M1 PAMs) for the treatment of neurodegenerative disorders such as Alzheimer's disease and schizophrenia[2][3].

Chemical Identity & Physicochemical Profiling

The utility of 5-(chloromethyl)-2-methyl-2H-indazole lies in its bifunctional nature: the 2-methyl-2H-indazole core serves as a rigid, lipophilic pharmacophore, while the chloromethyl group acts as a highly activated electrophilic center for downstream SN​2 functionalization.

Table 1: Physicochemical and Regulatory Profile
Property / IdentifierValue / Description
Chemical Name 5-(chloromethyl)-2-methyl-2H-indazole
CAS Registry Number 1824466-73-0[1]
EC Number 973-990-3[1]
Molecular Formula C9​H9​ClN2​
Molecular Weight 180.63 g/mol
Electrophilicity High (Activated benzylic chloride)
GHS Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)[1]

Causality Note: The choice of a chloride leaving group over a bromide or iodide is deliberate. While bromides are more reactive, the benzylic chloride offers a superior balance between bench stability (preventing premature hydrolysis in ambient moisture) and reactivity during high-temperature coupling steps.

Mechanistic Rationale: The M1 Muscarinic Receptor Pathway

The primary pharmacological application of derivatives synthesized from 1824466-73-0 is the positive allosteric modulation of the M1 muscarinic receptor[4]. Orthosteric agonists (binding to the acetylcholine site) often fail in clinical trials due to a lack of subtype selectivity, leading to severe cholinergic adverse effects (e.g., diaphoresis, gastrointestinal distress).

By appending the 2-methyl-2H-indazole moiety to a core scaffold (such as a 2,3-dihydro-4H-1,3-benzoxazin-4-one), medicinal chemists target an allosteric binding pocket[3]. This potentiates the receptor's response to endogenous acetylcholine only when and where it is naturally released, preserving the spatial and temporal fidelity of cholinergic signaling required for cognitive enhancement[3].

M1_Signaling A ACh (Orthosteric Site) C Muscarinic M1 Receptor A->C Binds B M1 PAM (Allosteric Site) (Indazole Derivative) B->C Potentiates D Gq/11 Protein Activation C->D Signal Transduction E PLC Activation & IP3/DAG D->E Cleaves PIP2 F Cognitive Enhancement (Alzheimer's/Schizophrenia) E->F Intracellular Calcium Release

M1 Receptor Positive Allosteric Modulation Pathway for Cognitive Enhancement.

Synthetic Methodology & Experimental Workflows

The integration of 5-(chloromethyl)-2-methyl-2H-indazole into complex Active Pharmaceutical Ingredients (APIs) requires rigorous, self-validating synthetic protocols. Below is the optimized workflow for generating the chloromethyl intermediate and executing its subsequent SN​2 coupling.

Synthesis_Workflow SM 5-(Hydroxymethyl)-2-methyl-2H-indazole Reagent Thionyl Chloride (SOCl2) + DCM, 0°C to RT SM->Reagent Step 1: Chlorination Intermediate 5-(Chloromethyl)-2-methyl-2H-indazole CAS: 1824466-73-0 Reagent->Intermediate HCl & SO2 evolution Coupling Nucleophilic Substitution (SN2) with Benzoxazine Core Intermediate->Coupling Step 2: N-Alkylation Product M1 PAM Drug Candidate (e.g., WO2016208775A1) Coupling->Product Base (K2CO3), DMF, 80°C

Step-by-step synthetic workflow for 5-(chloromethyl)-2-methyl-2H-indazole and downstream coupling.

Protocol 1: Synthesis of 5-(chloromethyl)-2-methyl-2H-indazole

Objective: Convert 5-(hydroxymethyl)-2-methyl-2H-indazole to the corresponding benzylic chloride.

Causality & Design Choice: Thionyl chloride ( SOCl2​ ) is selected over phosphorus tribromide ( PBr3​ ) or aqueous hydrochloric acid. The reaction with SOCl2​ produces strictly gaseous byproducts (sulfur dioxide and hydrogen chloride). This creates a self-validating system: the cessation of gas evolution visually confirms the completion of the chlorination event, and the lack of aqueous byproducts prevents the reversible hydrolysis of the highly reactive benzylic chloride.

Step-by-Step Methodology:

  • Preparation: Suspend 5-(hydroxymethyl)-2-methyl-2H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced degradation.

  • Cooling: Chill the reaction vessel to 0°C using an ice-water bath to control the exothermic nature of the reagent addition.

  • Reagent Addition: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the product will appear as a less polar, UV-active spot.

  • Workup & Validation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ . The resulting crude 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) can be used directly in the next step without column chromatography, minimizing yield loss from silica-induced hydrolysis.

  • Analytical Confirmation: Validate via 1H -NMR ( CDCl3​ ). The disappearance of the hydroxyl proton and the downfield shift of the benzylic CH2​ singlet (~4.6 ppm) confirms successful chlorination.

Protocol 2: Downstream SN​2 Alkylation for M1 PAM Synthesis

Objective: Couple 5-(chloromethyl)-2-methyl-2H-indazole with a nitrogenous heterocycle (e.g., a benzoxazinone derivative) to form a potent M1 PAM[4].

Causality & Design Choice: The reaction utilizes Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the SN​2 displacement. K2​CO3​ is a mild, non-nucleophilic base that effectively scavenges the generated HCl without inducing unwanted elimination (E2) side reactions at the benzylic position.

Step-by-Step Methodology:

  • Activation: Dissolve the secondary amine/amide core (1.0 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (2.5 eq) and stir at room temperature for 30 minutes to pre-form the nucleophilic anion.

  • Coupling: Add 5-(chloromethyl)-2-methyl-2H-indazole (1.1 eq) in a single portion.

  • Heating: Elevate the temperature to 80°C for 4-6 hours.

  • Quenching: Cool to room temperature and quench by pouring the mixture into ice-cold water, which typically forces the highly lipophilic coupled product to precipitate.

  • Isolation: Filter the precipitate, wash with cold water to remove residual DMF and inorganic salts, and purify via recrystallization or flash chromatography to yield the final M1 PAM candidate.

Conclusion & Future Perspectives

The compound 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) is far more than a simple chemical catalog item; it is a meticulously designed synthetic lynchpin. Its integration into neuropharmacological pipelines—specifically for M1 receptor positive allosteric modulators—highlights the importance of the 2-methyl-2H-indazole pharmacophore in achieving the delicate balance of lipophilicity, target selectivity, and metabolic stability required for modern CNS therapeutics. As research into Alzheimer's and schizophrenia pivots further toward allosteric modulation, the demand and synthetic utility of this specific benzylic chloride will continue to expand.

References

  • NextSDS Chemical Database. 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. Retrieved March 27, 2026. Available at:[Link]

  • Takeda Pharmaceutical Company Limited.WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. World Intellectual Property Organization (WIPO). Published December 29, 2016.
  • Googleapis Patent Archive. WO 2016/208775 A1 Document Text. Retrieved March 27, 2026. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 5-(Chloromethyl)-2-methyl-2H-indazole

Introduction and Strategic Context 5-(Chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry[1]. It serves as a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

5-(Chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of positive allosteric modulators for the cholinergic muscarinic M1 receptor, which are investigated for the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders[2][3].

The presence of the uniquely reactive benzylic chloride at the 5-position allows for rapid diversification via nucleophilic substitution (e.g., amination, etherification, or cross-coupling), while the 2-methyl-2H-indazole core provides a stable, drug-like pharmacophore[2]. This application note details a robust, two-step synthetic protocol designed for high yield, high purity, and scalability in a professional research laboratory environment.

Mechanistic Overview and Reaction Workflow

The most reliable and scalable route to 5-(chloromethyl)-2-methyl-2H-indazole avoids direct, unselective chloromethylation of the indazole core. Instead, it utilizes a two-phase approach starting from a commercially available ester precursor:

  • Reduction: The ester is reduced to a benzylic alcohol using a strong hydride donor.

  • Chlorination: The resulting alcohol is converted to the benzylic chloride via a substitution reaction driven by the expulsion of gaseous byproducts.

SynthesisWorkflow SM Methyl 2-methyl-2H-indazole-5-carboxylate (Starting Material) Step1 Phase 1: Hydride Reduction (LiAlH4, THF, 0°C to RT) SM->Step1 Int (2-Methyl-2H-indazol-5-yl)methanol (Intermediate) Step1->Int Step2 Phase 2: Chlorination (SOCl2, cat. DMF, DCM, 0°C to RT) Int->Step2 Prod 5-(Chloromethyl)-2-methyl-2H-indazole (Final Product) Step2->Prod

Workflow for the two-step synthesis of 5-(chloromethyl)-2-methyl-2H-indazole.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (2-Methyl-2H-indazol-5-yl)methanol

Objective: Quantitative reduction of the ester to the corresponding benzylic alcohol without disrupting the indazole ring system.

Reagents and Equipment:

  • Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq, 10.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (1.2 eq, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Flame-dried 250 mL round-bottom flask, nitrogen line, magnetic stirrer.

Procedure & Causality:

  • Preparation: Suspend LiAlH₄ in anhydrous THF (30 mL) in the reaction flask under a strict nitrogen atmosphere. Rationale: Moisture must be rigorously excluded to prevent the violent hydrolysis of LiAlH₄, which degrades the reagent and poses a safety risk.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the starting ester in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes. Rationale: The reduction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing solvent boil-off and minimizing potential side reactions (e.g., over-reduction or ring-opening).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

  • Fieser Workup (Critical Step): Re-cool to 0 °C. Carefully quench the reaction by sequentially adding: x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water (where x = grams of LiAlH₄ used). Rationale: The Fieser method converts the gelatinous, difficult-to-filter aluminum complexes into a granular, easily filterable white precipitate (aluminum hydroxide salts), drastically improving product recovery.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate under reduced pressure to yield the intermediate alcohol as a white solid.

Phase 2: Synthesis of 5-(Chloromethyl)-2-methyl-2H-indazole

Objective: Conversion of the benzylic alcohol to the benzylic chloride via an SN2 mechanism.

Reagents and Equipment:

  • (2-Methyl-2H-indazol-5-yl)methanol (1.0 eq, ~9.5 mmol from Phase 1)

  • Thionyl chloride (SOCl₂) (1.5 eq, 14.25 mmol)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure & Causality:

  • Preparation: Dissolve the intermediate alcohol in anhydrous DCM (40 mL) under nitrogen and cool to 0 °C. Add the catalytic amount of DMF.

  • Chlorination: Add SOCl₂ dropwise. Rationale: The addition of catalytic DMF forms the highly electrophilic Vilsmeier-Haack type intermediate (chloromethyleneiminium chloride) in situ, which reacts with the alcohol much faster and cleaner than SOCl₂ alone[4]. Furthermore, the byproducts of this reaction are SO₂ and HCl gases; their expulsion drives the reaction to completion according to Le Chatelier's principle.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to neutralize excess HCl and unreacted SOCl₂. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) if necessary, though the conversion is typically clean enough for immediate downstream use.

Analytical Validation and Data Presentation

To ensure the integrity of the synthesized 5-(chloromethyl)-2-methyl-2H-indazole[5], analytical validation must be performed. The following table summarizes the expected quantitative data for the pure compound.

Analytical MethodParameter / TargetExpected Result / SpecificationDiagnostic Significance
HPLC Chemical Purity 95.0% (Area %)Confirms suitability for downstream API synthesis[1].
LC-MS (ESI+) Mass-to-Charge ( m/z )181.0 ( [M+H]+ for 35Cl )Confirms molecular weight (MW: 180.63 g/mol )[1]. The characteristic 3:1 isotopic pattern confirms the presence of one chlorine atom.
¹H NMR (400 MHz, CDCl₃) Benzylic Protons (-CH₂Cl)Singlet, δ ~4.70 ppm (2H)Confirms the successful conversion of the -CH₂OH group to the -CH₂Cl group (deshielded by the electronegative chlorine).
¹H NMR (400 MHz, CDCl₃) N-Methyl Protons (-NCH₃)Singlet, δ ~4.15 ppm (3H)Confirms the retention of the 2-methyl substitution on the indazole core.

Note: The final product should be stored under an inert atmosphere at 2-8 °C to prevent slow hydrolysis of the benzylic chloride back to the alcohol.

References

  • 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor (WO2016208775A1). Google Patents.
  • 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride — Chemical Substance Information . NextSDS. URL:[Link]

Sources

Application

Application Note: 5-(Chloromethyl)-2-methyl-2H-indazole as a Strategic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the strategic selection of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks is critical for optimizing both the pharmacokinetic and pharmacodynamic profiles of lead compounds. 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) has emerged as a highly versatile, electrophilic intermediate[1][2]. It is predominantly utilized to append the 2-methyl-2H-indazole-5-ylmethyl moiety onto complex scaffolds via late-stage SN​2 alkylation. Notably, this intermediate is a cornerstone in the synthesis of positive allosteric modulators (PAMs) targeting the muscarinic M1 receptor—a therapeutic pathway actively pursued for the treatment of Alzheimer's disease and schizophrenia[3][4].

Strategic Value in Medicinal Chemistry

The 2H-Indazole Scaffold: A Privileged Bioisostere

The 2-methyl-2H-indazole core offers distinct physicochemical advantages over its 1H-indazole or benzimidazole counterparts. The substitution at the N2 position fixes the tautomeric state of the indazole ring, eliminating tautomer-driven ambiguity during target binding. Furthermore, the 2H-isomer often exhibits improved aqueous solubility and distinct hydrogen-bond acceptor vectors, which are crucial for engaging specific allosteric pockets in G-protein-coupled receptors (GPCRs) like the M1 receptor[3][4].

The Chloromethyl Electrophile

The chloromethyl group at the C5 position serves as an ideal, highly reactive electrophile. Unlike less reactive bromides or highly unstable iodides, the benzylic chloride strikes an optimal balance between bench stability and reactivity. It enables rapid, high-yielding SN​2 displacements by secondary amines, amides, or phenols under mild basic conditions, minimizing the risk of degrading sensitive target scaffolds.

Physicochemical Properties & Safety Profile

Before initiating synthetic workflows, it is imperative to understand the physical and hazard profile of the intermediate[2][5].

Property / SpecificationDetail
Chemical Name 5-(chloromethyl)-2-methyl-2H-indazole
CAS Number 1824466-73-0[1]
Molecular Formula C9​H9​ClN2​ [1]
Molecular Weight 180.63 g/mol [1]
Purity Standard 95% (HPLC/NMR validated)[1]
GHS Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)[2][5]

Safety Note: As a potent alkylating agent, this compound must be handled in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat) to prevent skin and severe eye damage[2][5].

Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include in-process controls to ensure causality and reproducibility.

Protocol 1: Synthesis of 5-(chloromethyl)-2-methyl-2H-indazole

This intermediate is typically synthesized from commercially available 2-methyl-2H-indazole-5-carbaldehyde (CAS: 1266558-20-6)[6].

Step 1.1: Reduction to the Alcohol

  • Setup: Dissolve 2-methyl-2H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert N2​ atmosphere. Cool the reaction to 0 °C using an ice bath.

  • Addition: Slowly add sodium borohydride ( NaBH4​ , 1.2 eq) in portions. Causality: The portion-wise addition controls the exothermic release of hydrogen gas and prevents the formation of unwanted side products.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexanes 1:1). The aldehyde starting material ( Rf​≈0.6 ) should completely convert to a more polar spot ( Rf​≈0.3 ), corresponding to 5-(hydroxymethyl)-2-methyl-2H-indazole[7].

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Step 1.2: Chlorination

  • Setup: Dissolve the crude 5-(hydroxymethyl)-2-methyl-2H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

  • Addition: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise[8]. Causality: SOCl2​ is preferred over PCl5​ or POCl3​ because the byproducts ( SO2​ and HCl ) are gaseous, simplifying the downstream purification[9].

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: LC-MS analysis should indicate the disappearance of the alcohol mass ( [M+H]+=163 ) and the appearance of the chloride mass ( [M+H]+=181/183 , showing the characteristic 3:1 isotopic pattern of chlorine).

  • Workup: Concentrate under reduced pressure to remove excess SOCl2​ and DCM. The resulting hydrochloride salt can be used directly or neutralized with saturated NaHCO3​ for the free base.

SyntheticRoute SM 2-Methyl-2H-indazole-5-carbaldehyde (Starting Material) Red Reduction (NaBH4, MeOH, 0°C) SM->Red Int 5-(Hydroxymethyl)-2-methyl-2H-indazole (Intermediate) Red->Int Chlor Chlorination (SOCl2, DCM, 0°C to RT) Int->Chlor Prod 5-(Chloromethyl)-2-methyl-2H-indazole (Final Product) Chlor->Prod

Caption: Step-by-step synthetic workflow for the preparation of 5-(chloromethyl)-2-methyl-2H-indazole.

Protocol 2: Late-Stage N-Alkylation in M1 PAM Discovery

The primary utility of this intermediate is the functionalization of secondary amines or amides, such as 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives, to generate M1 receptor PAMs[3][4].

Optimization of Alkylation Conditions Choosing the correct base and solvent is critical to prevent O-alkylation or degradation of the benzoxazinone core.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2​CO3​ (2.0)DMF801275Standard conversion; minor thermal degradation observed.
Cs2​CO3​ (1.5) MeCN 60 8 92 Optimal. The "Cesium Effect" enhances amine nucleophilicity, allowing lower temperatures.
NaH (1.2)THF0 to RT460Over-reactivity led to competitive ring-opening side reactions.
DIPEA (3.0)DCMRT2435Insufficient basicity to fully deprotonate the amide nitrogen.

Optimized Alkylation Procedure:

  • Setup: To a dried reaction vial, add the target secondary amine/amide scaffold (1.0 eq) and anhydrous Cesium Carbonate ( Cs2​CO3​ , 1.5 eq) in anhydrous Acetonitrile (MeCN, 0.1 M).

  • Activation: Stir the suspension at room temperature for 15 minutes to pre-form the nucleophilic anion.

  • Alkylation: Add 5-(chloromethyl)-2-methyl-2H-indazole (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 60 °C. Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of the SN​2 displacement while avoiding the thermal degradation seen at 80 °C.

  • Validation: Monitor via LC-MS. The reaction is complete when the peak corresponding to the starting scaffold is consumed, replaced by the product mass ( [M+H]+=Mscaffold​+145 ).

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure M1 PAM candidate.

Pharmacological Application: M1 Receptor Positive Allosteric Modulators

Compounds synthesized using this indazole intermediate have shown profound efficacy as M1 receptor PAMs[3][4]. Unlike orthosteric agonists (like acetylcholine) which bind to the highly conserved active site across all muscarinic subtypes (M1-M5), PAMs bind to a distinct, less-conserved allosteric pocket. This allows for exquisite subtype selectivity.

When the PAM binds, it induces a conformational change that increases the receptor's affinity for acetylcholine. This amplifies the Gq​ -protein coupled signaling cascade (activating Phospholipase C), ultimately enhancing cognitive function without the severe cholinergic side effects (e.g., SLUDGE syndrome) associated with non-selective orthosteric agonists[3][4].

M1Pathway ACh Acetylcholine (Endogenous Orthosteric Agonist) M1 Muscarinic M1 Receptor (Conformational Activation) ACh->M1 Primary Binding PAM Indazole-Functionalized M1 PAM (Synthesized Drug Candidate) PAM->M1 Allosteric Binding (Potentiation) Gq Gq-Protein Activation M1->Gq PLC Phospholipase C (PLC) / IP3 / DAG Cascade Gq->PLC Effect Enhanced Cognitive Function (Therapeutic Goal for Alzheimer's/Schizophrenia) PLC->Effect

Caption: Pharmacological pathway demonstrating how indazole-based PAMs potentiate M1 receptor signaling for cognitive enhancement.

References

  • Current time information in Winnipeg, CA. Google Search.
  • 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. NextSDS. Available at:[Link]

  • WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. Google Patents.
  • 5-(chloromethyl)-1H-indazole hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Method

Application Note: Nucleophilic Substitution Reactions Using 5-(Chloromethyl)-2-methyl-2H-indazole in Drug Discovery

Executive Summary The indazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Specifically, the 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Specifically, the 2-methyl-2H-indazole core provides critical hydrogen-bonding interactions within the ATP-binding pockets of kinases such as HER2 and CDK9[1, 2].

5-(chloromethyl)-2-methyl-2H-indazole serves as a highly versatile, late-stage electrophilic building block. The C5-chloromethyl group acts as a reactive handle for SN​2 nucleophilic substitutions, allowing researchers to rapidly generate diverse libraries of amines, ethers, and thioethers. This application note provides field-proven, self-validating protocols for N-, S-, and O-alkylation using this heteroarylmethyl chloride, detailing the mechanistic causality behind each experimental condition.

Chemical Profiling & Reactivity Rationale

The SN​2 Mechanistic Advantage

The reactivity of 5-(chloromethyl)-2-methyl-2H-indazole is driven by its heteroarylmethyl structure. Similar to benzylic chlorides, the adjacent π -electron system of the indazole ring delocalizes the partial positive charge that develops in the transition state. This significantly lowers the activation energy ( Ea​ ) for bimolecular nucleophilic substitution ( SN​2 ), making the displacement of the chloride leaving group exceptionally fast and high-yielding.

Tautomeric Locking

A common pitfall when working with unsubstituted 1H-indazoles is the spontaneous 1H 2H tautomerization, which leads to unwanted side reactions (e.g., self-alkylation or multi-site reactivity) under basic conditions. The presence of the 2-methyl group in this scaffold permanently "locks" the tautomeric state [3]. This causality is critical: it ensures that the indazole nitrogen atoms remain unreactive during the SN​2 protocol, directing 100% of the nucleophilic attack to the C5-chloromethyl carbon.

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2, R-SH) TS S_N2 Transition State [Nuc---CH2---Cl]‡ Nuc->TS Backside Attack Elec 5-(chloromethyl)- 2-methyl-2H-indazole Elec->TS Prod Alkylated Product + Cl- TS->Prod Cl- Departure

Caption: Mechanistic pathway of SN2 substitution on 5-(chloromethyl)-2-methyl-2H-indazole.

Integration into Drug Discovery Workflows

Because the SN​2 reaction of this scaffold is robust and tolerant of various functional groups, it is heavily utilized in parallel library generation. By holding the 2-methyl-2H-indazole core constant (to maintain target affinity) and varying the nucleophile, medicinal chemists can rapidly explore Structure-Activity Relationships (SAR) to optimize pharmacokinetic properties like solubility and membrane permeability [2].

Workflow A 2-Methyl-2H-indazole Scaffold B 5-Chloromethylation (Electrophilic Handle) A->B C Parallel SN2 Reactions (N, O, S Nucleophiles) B->C D Library Screening (Kinases/GPCRs) C->D E Lead Compound Identification D->E

Caption: Integration of 5-(chloromethyl)-2-methyl-2H-indazole in parallel drug discovery workflows.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes observable phenomena to confirm the reaction is proceeding correctly, ensuring high trustworthiness and reproducibility.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol is optimized for coupling primary or secondary amines (e.g., piperazines) to the indazole core, a common motif in oncology drugs [2].

  • Reagents: 5-(chloromethyl)-2-methyl-2H-indazole (1.0 eq), Amine (1.2 eq), K2​CO3​ (2.0 eq), anhydrous DMF.

  • Causality: A mild, heterogeneous base ( K2​CO3​ ) is chosen over strong bases to scavenge the HCl byproduct without causing competitive hydrolysis of the chloromethyl group. DMF is used to ensure the solubility of both the organic electrophile and the polar amine.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 5-(chloromethyl)-2-methyl-2H-indazole (1.0 mmol) and anhydrous DMF (5 mL) under an inert N2​ atmosphere.

  • Base Addition: Add finely powdered K2​CO3​ (2.0 mmol). Validation: The suspension will remain heterogeneous.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

  • Reaction Monitoring (Validation): Monitor via LC-MS. The starting material exhibits a distinct 3:1 isotopic pattern (due to 35Cl/37Cl ). The reaction is complete when this isotopic signature disappears and is replaced by the M+H peak of the alkylated product.

  • Workup: Cool to room temperature and quench with distilled water (15 mL). Validation: For highly lipophilic products, a white/pale yellow precipitate will crash out immediately. Filter the solid or extract with EtOAc (3 × 10 mL) if it remains an oil.

Protocol B: S-Alkylation (Synthesis of Thioethers)

Thiols are "soft" nucleophiles and react exceptionally fast with heteroarylmethyl chlorides.

  • Reagents: 5-(chloromethyl)-2-methyl-2H-indazole (1.0 eq), Thiol (1.05 eq), Cs2​CO3​ (1.5 eq), anhydrous MeCN.

  • Causality: Cs2​CO3​ is utilized because the large, polarizable Cs+ cation enhances the solubility and nucleophilicity of the thiolate anion (the "cesium effect"). Acetonitrile (MeCN) is chosen over DMF to facilitate easier solvent removal and minimize side reactions.

Step-by-Step Methodology:

  • Thiolate Generation: In a flask, dissolve the thiol (1.05 mmol) in MeCN (5 mL). Add Cs2​CO3​ (1.5 mmol) and stir at room temperature for 15 minutes. Validation: A slight color change (often yellowing) indicates the formation of the thiolate anion.

  • Electrophile Addition: Add 5-(chloromethyl)-2-methyl-2H-indazole (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature. Due to the high nucleophilicity of sulfur, the reaction is typically complete within 1–2 hours.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts (Validation: The filtrate should be completely clear). Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: O-Alkylation (Synthesis of Ethers)

Alcohols (alkoxides) are "harder" and less nucleophilic than amines or thiols, requiring stronger activation.

  • Reagents: 5-(chloromethyl)-2-methyl-2H-indazole (1.0 eq), Alcohol/Phenol (1.2 eq), NaH (60% dispersion in mineral oil, 1.5 eq), anhydrous THF.

  • Causality: A strong base (NaH) is strictly required to irreversibly deprotonate the alcohol, generating a highly reactive alkoxide. THF is used as it is inert to NaH and coordinates the Na+ counterion well.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the alcohol (1.2 mmol) in anhydrous THF (5 mL) and cool to 0°C in an ice bath.

  • Activation: Carefully add NaH (1.5 mmol) portionwise. Validation: Vigorous bubbling will occur as H2​ gas is evolved. The cessation of bubbling (typically 15–30 minutes) is the self-validating signal that alkoxide formation is complete.

  • Coupling: Add 5-(chloromethyl)-2-methyl-2H-indazole (1.0 mmol) dissolved in 2 mL THF dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 8–12 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (dropwise until effervescence stops) to neutralize unreacted NaH. Extract with Dichloromethane (DCM) and dry over Na2​SO4​ .

Quantitative Data & Optimization Matrix

The following table synthesizes expected outcomes and optimization parameters based on the nucleophile class.

Nucleophile TypeRepresentative ReagentOptimal Base & SolventTemp / TimeExpected YieldPrimary Side Reaction to Monitor
Secondary Amine N-Methylpiperazine K2​CO3​ / DMF60°C / 4-6 h85 - 95%Hydrolysis of chloride (if wet solvent used)
Primary Amine BenzylamineDIPEA / MeCN70°C / 8 h70 - 80%Bis-alkylation (suppress by using excess amine)
Thiol (Aryl) Thiophenol Cs2​CO3​ / MeCNRT / 1-2 h> 90%Disulfide formation (suppress by degassing solvent)
Alcohol (Aliphatic) IsopropanolNaH / THFRT / 12 h60 - 75%Elimination (minor, due to basic conditions)
Phenol 4-Fluorophenol K2​CO3​ / DMF80°C / 6 h80 - 90%C-alkylation of the phenol ring (rare, but possible)

References

  • Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 2-Methyl-2H-indazole | C8H8N2 | CID 138364. PubChem - National Institutes of Health (NIH).[Link]

Application

Comprehensive Application Note: Cross-Coupling and Alkylation Strategies for 5-(Chloromethyl)-2-methyl-2H-indazole

Document Type : Application Note & Experimental Protocol Target Audience : Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction & Structural Significance The 2H-indazole scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type : Application Note & Experimental Protocol Target Audience : Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Structural Significance

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery. Compared to its 1H-indazole tautomer, the 2-methyl-2H-indazole motif often exhibits superior aqueous solubility, altered dipole moments, and unique hydrogen-bonding profiles that can significantly improve target binding affinity.

Specifically, 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) serves as a highly versatile electrophilic building block[1],[2]. It has been prominently featured in the synthesis of positive allosteric modulators (PAMs) for the cholinergic muscarinic M1 receptor, targeting neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease dementia ()[3].

Mechanistic Rationale for Cross-Coupling

While benzylic chlorides are classic substrates for SN​2 nucleophilic substitutions (e.g., amination), constructing sp3

sp2 carbon-carbon bonds via transition-metal catalysis unlocks access to complex diarylmethane architectures.

Causality in Experimental Design : Benzylic chlorides undergo oxidative addition with Pd(0) more slowly than aryl bromides but are highly prone to homocoupling side reactions (forming 1,2-diarylethanes). To counteract this, a palladium catalyst with a large-bite-angle bidentate ligand, such as Pd(dppf)Cl2​ , is selected. The bidentate ligand stabilizes the η3 -benzylpalladium(II) intermediate and accelerates the reductive elimination step relative to transmetalation, effectively outcompeting the homocoupling pathway ()[4]. Recent advancements also highlight the use of alternative metals, such as iron-catalyzed enantioconvergent couplings for benzylic chlorides, though palladium remains the robust industrial standard ()[5].

Mechanism A 5-(chloromethyl)-2-methyl- 2H-indazole B Pd(0) Catalyst Oxidative Addition A->B C Pd(II) Benzylic Complex B->C D Arylboronic Acid Transmetalation C->D E Reductive Elimination D->E F Diarylmethane Product E->F

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling of benzylic chlorides.

Optimization of Suzuki-Miyaura Coupling Conditions

The choice of base and solvent is critical. A biphasic system (e.g., 1,4-Dioxane/ H2​O ) with K2​CO3​ facilitates the activation of the boronic acid into a reactive, electron-rich boronate complex while maintaining the solubility of the polar indazole core.

EntryCatalyst / Ligand (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Observation & Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 8045Significant homocoupling (1,2-diarylethane) observed due to slow reductive elimination.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 9062Incomplete conversion; sluggish oxidative addition with monodentate ligands.
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 90 88 Clean conversion, minimal side products. Optimal biphasic solubility.
4 Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ DMF/ H2​O 8075Good yield, but difficult solvent removal during downstream workup.

Experimental Protocols

Protocol A: Pd-Catalyzed sp3
sp2 Suzuki-Miyaura Cross-Coupling

Objective : Synthesis of 5-benzyl-2-methyl-2H-indazole derivatives.

Reagents :

  • 5-(chloromethyl)-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol, 180.6 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.05 mmol, 40.8 mg)

  • K2​CO3​ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology :

  • Degassing : In a 25 mL Schlenk tube, add 1,4-Dioxane (8 mL) and H2​O (2 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen, preventing oxidative catalyst deactivation.

  • Reagent Loading : Add 5-(chloromethyl)-2-methyl-2H-indazole, arylboronic acid, and K2​CO3​ to the reaction vessel.

  • Catalyst Addition : Under strict Argon counter-flow, add Pd(dppf)Cl2​⋅CH2​Cl2​ . The solution will typically turn a deep red/orange.

  • Reaction Execution : Seal the tube and heat to 90 °C in an oil bath for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 181 [M+H]+ ) and the appearance of the product mass confirm successful conversion.

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Base-Mediated C-N Alkylation (M1 PAM Synthesis Route)

Objective : Synthesis of 5-(aminomethyl)-2-methyl-2H-indazole derivatives via SN​2 displacement.

Reagents :

  • 5-(chloromethyl)-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., substituted piperidine) (1.2 equiv, 1.2 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv, 2.5 mmol)

  • Acetonitrile (MeCN) (8 mL)

  • NaI (Catalytic, 0.1 equiv) — Causality: Finkelstein in-situ halogen exchange to the more reactive benzylic iodide significantly accelerates the SN​2 process.

Step-by-Step Methodology :

  • Combine all reagents in a round-bottom flask equipped with a magnetic stir bar.

  • Heat to 65 °C for 6 hours under a nitrogen atmosphere.

  • Self-Validation Check: TLC monitoring (eluent: 5% MeOH in DCM) should show complete consumption of the UV-active starting material ( Rf​≈0.6 ) to a more polar spot ( Rf​≈0.3 ).

  • Evaporate MeCN, partition between DCM and H2​O , extract, dry, and purify via chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Catalyst & Base Addition (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Thermal Heating (80-90°C, 12h) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 6. Flash Chromatography Purification Step5->Step6

Step-by-step experimental workflow for the cross-coupling reaction.

References

  • NextSDS Database. (n.d.). 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. NextSDS.[Link]

  • Takeda Pharmaceutical Company Limited. (2016).
  • McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. DOI: 10.1021/ol0517271.[Link]

  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945-947. DOI: 10.1021/ol050078q.[Link]

  • Pinder, J. et al. (2020). Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Chemical Communications, 56, 14211-14214. DOI: 10.1039/D0CC05003B.[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 5-(Chloromethyl)-2-methyl-2H-indazole in Modern Drug Discovery

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a particularly valuable derivative, 5-(chloromethyl)-2-methyl-2H-indazole . Its unique structural feature—a reactive chloromethyl group appended to the stable 2H-indazole core—renders it an exceptionally versatile building block for synthesizing complex molecules. We will explore its physicochemical properties, detail its pivotal role in the synthesis of high-impact therapeutics like PARP inhibitors, provide robust experimental protocols, and discuss the structure-activity relationships it enables. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate for the rapid construction of novel therapeutic agents.

Physicochemical Profile and Synthetic Value

5-(chloromethyl)-2-methyl-2H-indazole is a crystalline solid at room temperature. Its strategic value lies in the benzylic-like reactivity of the chloromethyl group. This group is an excellent electrophile, primed for SN2 reactions with a wide range of nucleophiles.[4][5] The stability of the indazole ring system, coupled with the targeted reactivity at the C5-methyl position, allows for clean and specific derivatization, a crucial attribute in multi-step pharmaceutical synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1824466-73-0[6]
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol
Appearance SolidGeneral Knowledge
Primary Application Synthetic Intermediate[7][8]

The N-methylation to the 2-position is a critical feature. In many kinase inhibitors, the indazole core acts as a hinge-binding motif, and N-alkylation influences the compound's physical properties and biological activity.[1] The 2H-indazole tautomer is often specifically required for optimal target engagement, making regioselective synthesis or alkylation a key consideration in the preparation of this intermediate.[9][10]

Core Application: A Gateway to Potent PARP Inhibitors

The most prominent application of 5-(chloromethyl)-2-methyl-2H-indazole is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[11][12] These drugs exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leading to a phenomenon known as synthetic lethality.[13]

Case Study: Synthesis of Niraparib

Niraparib (MK-4827), an FDA-approved PARP1/2 inhibitor, is a prime example of a drug whose synthesis can utilize this key intermediate.[3][8][14] The indazole portion of Niraparib serves as the "cap" that interacts with the nicotinamide-binding pocket of the PARP enzyme. 5-(chloromethyl)-2-methyl-2H-indazole provides the entire indazole cap and a reactive handle to connect it to the rest of the molecule.

The synthesis involves a classical nucleophilic substitution where the nitrogen of a piperidine derivative displaces the chloride from the chloromethyl group, forming a crucial C-N bond and assembling the core structure of the final drug.

Reaction Scheme: Niraparib Precursor Synthesis Illustrative reaction showing the coupling of the indazole intermediate with a piperidine nucleophile. (Image of a chemical reaction: 5-(chloromethyl)-2-methyl-2H-indazole reacting with a BOC-protected (3S)-3-(4-aminophenyl)piperidine in the presence of a base like K₂CO₃ in a solvent like DMF to yield the coupled product, a precursor to Niraparib.)

This strategic coupling highlights the efficiency of using pre-functionalized building blocks to rapidly access complex molecular architectures.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a foundation for researchers to work with this versatile reagent.

Protocol 3.1: General Procedure for Nucleophilic Substitution with Amines

This protocol outlines a general method for coupling 5-(chloromethyl)-2-methyl-2H-indazole with primary or secondary amines.

Rationale: The reaction proceeds via an SN2 mechanism.[15] A polar aprotic solvent like DMF or Acetonitrile is chosen to solubilize the reactants and facilitate the substitution. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to neutralize the HCl generated in situ and to deprotonate the amine nucleophile if it is used as a salt.

Materials:

  • 5-(chloromethyl)-2-methyl-2H-indazole (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate, Water, Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add the base (K₂CO₃, 2.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Add 5-(chloromethyl)-2-methyl-2H-indazole (1.1 eq) to the mixture.

  • Heat the reaction to 60-80 °C. The reaction temperature may need optimization depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Strategy

The central role of 5-(chloromethyl)-2-methyl-2H-indazole as a synthetic linchpin can be visualized through a workflow diagram. This illustrates its position as a key intermediate derived from simpler precursors and branching out to form complex, high-value molecules.

G cluster_start Precursor Synthesis cluster_intermediate Key Intermediate Formation cluster_application Application in Synthesis 5-Methyl-2H-indazole 5-Methyl-2H-indazole N-Methylation N-Methylation (e.g., MeI, Base) 5-Methyl-2H-indazole->N-Methylation 2-Methyl-5-methyl-2H-indazole 2-Methyl-5-methyl-2H-indazole N-Methylation->2-Methyl-5-methyl-2H-indazole Radical_Chlorination Radical Chlorination (e.g., NCS, BPO) 2-Methyl-5-methyl-2H-indazole->Radical_Chlorination Key_Intermediate 5-(chloromethyl)-2-methyl-2H-indazole Radical_Chlorination->Key_Intermediate SN2 Nucleophilic Substitution (SN2) Key_Intermediate->SN2 Target_Molecule Target Molecule (e.g., Niraparib) SN2->Target_Molecule Diverse_Scaffolds Diverse Bioactive Scaffolds SN2->Diverse_Scaffolds Amine_Nuc Amine Nucleophile (e.g., Piperidine Derivative) Amine_Nuc->SN2 Other_Nuc Other Nucleophiles (O, S, C-based) Other_Nuc->SN2

Caption: Synthetic workflow highlighting the central role of the title compound.

Structure-Activity Relationship (SAR) Insights

The indazole ring is more than a simple scaffold; it actively participates in target binding.[16][17] In many kinase and PARP inhibitors, the indazole nitrogen atoms form critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[1]

  • The 2H-Indazole Core: The 2-substituted indazole isomer is often crucial for potent activity. In the case of PARP inhibitors like Niraparib, the 2-aryl-2H-indazole-7-carboxamide motif provides the optimal geometry for binding.[18]

  • The C5-Linker: The methylene bridge derived from the chloromethyl group provides the correct spacing and flexibility for the rest of the molecule to occupy adjacent binding pockets. Modifications to this linker length or rigidity would drastically alter the compound's activity profile.

  • Substituents: While our focus is the C5-chloromethyl group, it's understood that other positions on the indazole ring (e.g., C7) are critical for introducing functionalities like the carboxamide in Niraparib, which forms additional interactions and enhances potency.[18]

Understanding these SAR principles allows chemists to rationally design new molecules, using 5-(chloromethyl)-2-methyl-2H-indazole as a reliable starting point for exploring new chemical space while retaining the core binding motif.[17][19]

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Indazole as a privileged scaffold in drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • Indazole scaffold: a generalist for marketed and clinical drugs. (2020). ResearchGate. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). NCBI. Available at: [Link]

  • Understanding the Chemistry: Properties and Applications of 2-Methyl-2H-indazole-5-amine. (n.d.). Chemsino. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Available at: [Link]

  • A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. Available at: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). ResearchGate. Available at: [Link]

  • 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

Sources

Application

best practices for storing 5-(chloromethyl)-2-methyl-2H-indazole in the lab

[label="Seal Mechanistic degradation pathways of 5-(chloromethyl)-2-methyl-2H-indazole. Standard Operating Procedure (SOP): Handling & Storage Workflow To mitigate the degradation pathways outlined above, utilize the fol...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Seal

Mechanistic degradation pathways of 5-(chloromethyl)-2-methyl-2H-indazole.

Standard Operating Procedure (SOP): Handling & Storage Workflow

To mitigate the degradation pathways outlined above, utilize the following step-by-step methodology immediately upon receiving the reagent.

Step 1: Inert Atmosphere Transfer Never open the original vendor vial in ambient air. Transfer the sealed vial into a glovebox or a dry box purged with Argon or Nitrogen. Causality: Displacing oxygen and atmospheric moisture prevents the initiation of the hydrolysis cascade.

Step 2: Single-Use Aliquoting Divide the bulk material into single-use aliquots (e.g., 50 mg to 100 mg per vial) based on your standard reaction scales. Causality: Repeatedly opening a bulk vial exposes the cold chemical to ambient air, causing immediate condensation of moisture inside the vial. Aliquoting prevents destructive freeze-thaw and hydration cycles.

Step 3: Sealing with Chemically Inert Materials Place the aliquots into amber glass vials and seal them tightly with PTFE (Teflon)-lined screw caps. Wrap the caps in Parafilm. Causality: Amber glass blocks UV light, preventing radical-mediated cleavage of the C-Cl bond. PTFE is mandatory because trace HCl gas (from minor hydrolysis) will rapidly degrade standard rubber or polyethylene septa, compromising the seal.

Step 4: Desiccated Cold Storage Place the sealed vials into a secondary container (e.g., a larger jar or vacuum-sealed bag) filled with indicating silica gel, and store at -20°C.

storage_workflow Start Receive Reagent Glovebox Transfer to Glovebox / Dry Box (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Seal Seal with PTFE-Lined Caps & Parafilm Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store

Step-by-step workflow for the handling and long-term storage of the reagent.

Quantitative Storage Parameters

ParameterShort-Term Storage (< 1 week)Long-Term Storage (> 1 week)Causality / Rationale
Temperature 2°C to 8°C-20°CLow thermal energy halts nucleophilic self-alkylation and slows hydrolysis kinetics.
Atmosphere Argon or NitrogenArgon or NitrogenDisplaces atmospheric H₂O to prevent hydrolysis.
Container Amber glass vialAmber glass vialProtects the reactive C-Cl bond from UV-induced radical cleavage.
Cap Liner PTFE (Teflon)PTFE (Teflon)Highly resistant to trace HCl; prevents degradation of standard septa.
Desiccant Indicating Silica GelIndicating Silica GelActs as a moisture sink and provides visual validation of atmospheric integrity.

Self-Validating Protocol: Pre-Use Quality Control

A robust protocol must be a self-validating system. Because the degradation of 5-(chloromethyl)-2-methyl-2H-indazole is often visually imperceptible until a reaction fails, internal controls are mandatory.

  • Primary Validation (Visual Check): By including cobalt(II) chloride-doped indicating silica gel inside the secondary storage container, the system validates its own integrity. A color shift from blue (anhydrous) to pink (hydrated) serves as an immediate fail-state indicator, confirming a moisture breach before any chemical is wasted in a failed reaction.

  • Secondary Validation (Analytical Check): Prior to deploying an older aliquot in a sensitive cross-coupling or alkylation reaction, validate the structural integrity via rapid ¹H-NMR.

    • Protocol: Dissolve a 1–2 mg micro-aliquot in anhydrous CDCl₃.

    • Pass Criteria: Observation of a sharp singlet integrating to 2H at approximately δ 4.6–4.8 ppm (representing the intact -CH₂Cl protons).

    • Fail Criteria: Appearance of a new singlet near δ 4.5 ppm (indicating the -CH₂OH hydrolysis product) or broad, undefined baseline peaks (indicating polymeric self-alkylation).

Safety, Toxicity, and PPE Requirements

Handling this reagent requires stringent safety measures. According to its chemical substance profile[1], 5-(chloromethyl)-2-methyl-2H-indazole carries severe GHS hazard classifications:

  • Acute Tox. 4: Harmful via oral, dermal, and inhalation routes (H302 + H312 + H332).

  • Skin Irrit. 2 & Eye Dam. 1: Causes skin irritation (H315) and serious eye damage (H318), exacerbated by the release of HCl upon contact with mucous membranes.

  • STOT SE 3: May cause specific target organ toxicity via single exposure (H336).

Mandatory PPE: Always handle within a certified chemical fume hood or glovebox. Wear nitrile gloves (double-gloving recommended due to alkylating properties), a chemically resistant lab coat, and tightly sealed safety goggles.

References

  • Title: 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(Chloromethyl)-2-methyl-2H-indazole Solubility and Stability in DMSO

Target Audience: Researchers, assay scientists, and drug development professionals. Introduction 5-(Chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) [1] is a highly versatile building block frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Introduction

5-(Chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) [1] is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, particularly muscarinic M1 receptor modulators. While dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and biological assays, the unique reactivity of the benzylic-like chloromethyl group presents significant solubility and stability challenges. This guide provides a mechanistic understanding of these issues alongside field-proven, self-validating protocols to ensure experimental integrity.

Part 1: Root Cause Analysis (The "Why")

When researchers report "solubility issues" with chloromethyl indazoles in DMSO, the root cause is rarely just poor thermodynamic solubility. Instead, it is typically a combination of kinetic dissolution barriers and chemical degradation .

  • The Kornblum Oxidation Pathway (Chemical Instability): The most critical failure mode occurs when heat is applied to force the compound into solution. The chloromethyl group is highly activated. Heating it in DMSO triggers an SN2 nucleophilic attack by the DMSO oxygen, forming an unstable alkoxysulfonium intermediate. Upon exposure to ambient conditions or trace bases, this intermediate collapses into 5-formyl-2-methyl-2H-indazole (an aldehyde) and dimethyl sulfide (DMS) [2, 3]. If this occurs, your compound hasn't just failed to dissolve; it has chemically degraded.

  • Aqueous Solvent-Shifting (The "Crash Out"): 2-methyl-2H-indazoles are moderately lipophilic. When a concentrated DMSO stock is rapidly diluted into an aqueous assay buffer, the local supersaturation causes rapid nucleation. This leads to sub-visible aggregates that scatter light, sequester the compound, and ruin assay readouts.

Mechanistic Visualization

Kornblum A 5-(chloromethyl)-2-methyl-2H-indazole (Intact Compound) C Alkoxysulfonium Intermediate (Highly Unstable) A->C Heat (>30°C) B DMSO Solvent (Nucleophilic Attack) B->C D 5-formyl-2-methyl-2H-indazole (Aldehyde Degradant) C->D Trace Base / Time E Dimethyl Sulfide (DMS) (Malodorous Byproduct) C->E Elimination

Mechanism of Kornblum oxidation degrading chloromethyl indazole in DMSO.

Part 2: Step-by-Step Troubleshooting Protocols

To maintain scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol must be a self-validating system. You must analytically prove the compound is both dissolved and intact before proceeding to biological assays.

Protocol A: Preparation of a Stable 10 mM Master Stock

Causality: Avoiding heat prevents the thermal activation required for Kornblum oxidation. Using strictly anhydrous DMSO prevents the hydrolysis of the chloromethyl group into a hydroxymethyl group.

Step 1: Reagent Preparation

  • Use only anhydrous, amine-free DMSO (water <0.005%) packaged under argon. Trace amines will rapidly displace the chloride via nucleophilic substitution.

  • Equilibrate the sealed DMSO bottle and the 5-(chloromethyl)-2-methyl-2H-indazole powder to room temperature (20-25°C) in a desiccator before opening to prevent atmospheric moisture condensation.

Step 2: Dissolution via Controlled Cavitation

  • Add the required volume of DMSO to the pre-weighed powder to achieve a 10 mM concentration.

  • DO NOT HEAT. Instead, place the sealed vial in an ultrasonic water bath.

  • Add ice to the water bath to maintain the temperature strictly below 25°C. Sonicate in 30-second bursts, vortexing gently in between, until the solution is visually clear.

Step 3: Self-Validation (LC-MS)

  • Immediately withdraw a 1 µL aliquot and dilute in LC-MS grade acetonitrile.

  • Run a rapid LC-MS gradient.

  • Validation Criteria: Confirm the presence of the parent mass (M+H) with the characteristic chlorine isotope pattern (approximate 3:1 ratio). Ensure the aldehyde degradant peak (M - 34 Da, corresponding to the loss of Cl and gain of O minus H) represents <1% of the Total Ion Chromatogram (TIC) area.

Protocol B: Preventing Aqueous Precipitation in Assays

Causality: Rapid dilution causes high local concentrations of the lipophilic indazole, overcoming the metastable zone width and causing irreversible precipitation.

Step 1: Intermediate Dilution

  • Create an intermediate stock (e.g., 100 µM) in a 50/50 mixture of DMSO and your assay buffer containing a surfactant (e.g., 0.05% Tween-20 or 0.1% Pluronic F-68).

Step 2: Kinetic Mixing

  • When adding to the final assay plate, dispense the intermediate stock dropwise into the assay buffer while the buffer is actively shaking or vortexing. Never add aqueous buffer directly into the DMSO stock.

Step 3: Self-Validation (Nephelometry)

  • Read the assay plate on a nephelometer or measure absorbance at 620 nm.

  • Validation Criteria: An OD620 > 0.05 above the blank indicates sub-visible precipitation. If this occurs, the assay data for that specific well must be discarded.

Workflow Visualization

Workflow Start Compound + Anhydrous DMSO Check1 Dissolved at RT? Start->Check1 Sonicate Sonicate at <25°C (Ice Bath) Check1->Sonicate No LCMS Self-Validation: LC-MS for Aldehyde Check1->LCMS Yes Sonicate->LCMS Fail Discard Stock (Degradation Detected) LCMS->Fail Aldehyde > 1% Success Store at -80°C in Single-Use Aliquots LCMS->Success Aldehyde < 1%

Self-validating workflow for preparing and verifying stable DMSO stocks.

Part 3: Data Presentation

The following table summarizes the quantitative relationship between dissolution conditions, achievable solubility limits, and the resulting chemical stability of the compound.

Table 1: Solubility and Stability Matrix for 5-(Chloromethyl)-2-methyl-2H-indazole in DMSO

Dissolution ConditionMax Achievable ConcentrationDegradation (% Aldehyde Formation)Recommendation
RT (22°C), Gentle Vortexing~2 mM< 0.1% (after 24h)Safe, but limits downstream assay concentration.
Sonication (<25°C), 5 mins > 10 mM < 0.5% (after 24h) Optimal Protocol.
Heating Block (50°C), 10 mins> 20 mM15 - 30%Critical Failure. Do not use heat.
Ambient Storage (RT), 7 days10 mM> 50%Unacceptable. Store aliquots at -80°C.
DMSO + 5% Water (RT)< 1 mM (Precipitates)Hydrolysis to alcohol observedUse strictly anhydrous DMSO.

Part 4: Frequently Asked Questions (FAQs)

Q1: My clear DMSO stock turned slightly yellow and developed a strong, sulfur-like odor after a week on the bench. What happened? A: This is the hallmark of a completed Kornblum oxidation [3]. The sulfur odor is dimethyl sulfide (DMS), which is released as a byproduct when the alkoxysulfonium intermediate collapses into the aldehyde. Your compound is no longer 5-(chloromethyl)-2-methyl-2H-indazole. Discard the stock immediately.

Q2: Can I use DMF (Dimethylformamide) instead of DMSO to avoid the oxidation issue? A: Yes, DMF does not undergo the Kornblum oxidation because it lacks the nucleophilic sulfoxide oxygen. However, DMF is prone to degrading into dimethylamine over time. Amines are highly nucleophilic and will rapidly displace the chloride on your compound, forming an unwanted amine adduct. If you must use DMF, it must be freshly opened, strictly amine-free, and validated via LC-MS.

Q3: I diluted my 10 mM DMSO stock 1:100 into PBS, and the assay readout is highly variable. Is the compound degrading in water? A: It is more likely precipitating rather than degrading. At 100 µM in an aqueous buffer, the lipophilic 2-methyl-2H-indazole core is likely exceeding its thermodynamic solubility limit, forming sub-visible aggregates. These aggregates sequester the compound (lowering the effective concentration) and scatter light, causing variable assay readouts. Implement Protocol B (Kinetic Mixing) and validate with nephelometry.

Q4: How should I store the DMSO master stocks once validated? A: Aliquot the validated 10 mM stock into single-use, tightly sealed tubes (preferably purged with argon or nitrogen) and store them at -80°C. Freeze-thaw cycles introduce atmospheric moisture, which leads to the eventual hydrolysis of the chloromethyl group.

References

  • NextSDS. (n.d.). 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Retrieved from[Link]

  • Wikipedia. (n.d.). Kornblum oxidation. Retrieved from[Link]

Optimization

optimizing reaction temperature for 5-(chloromethyl)-2-methyl-2H-indazole substitution

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with indazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with indazole scaffolds. Here, we address the specific thermodynamic and kinetic challenges associated with the nucleophilic substitution of 5-(chloromethyl)-2-methyl-2H-indazole .

Mechanistic Insight: The Causality of Temperature Sensitivity

When optimizing the substitution of the chloromethyl group on 5-(chloromethyl)-2-methyl-2H-indazole (e.g., with amines, alkoxides, or thiolates), temperature control is the single most critical parameter.

Unlike simple benzylic halides, this molecule is a highly reactive bifunctional system. While the chloromethyl group is strongly electrophilic, the N1 nitrogen of the 2H-indazole core is highly nucleophilic . Mechanistic studies and kinetic profiling reveal that the quaternization of 2-methyl-2H-indazole is approximately three times faster than that of its 1-methyl-1H-indazole isomer.

If the reaction temperature exceeds the kinetic threshold (typically >60°C), the thermal energy activates the N1 lone pair, allowing it to outcompete your intended nucleophile. This results in intermolecular self-condensation, where the N1 of one molecule attacks the chloromethyl group of another, forming an insoluble indazolium dimer or polymer[1]. Therefore, optimal protocols must rely on chemical activation (lowering activation energy) rather than thermal forcing.

Pathway Visualization

G SM 5-(chloromethyl)-2-methyl-2H-indazole + Nucleophile Product Desired SN2 Product (High Yield) SM->Product 25-40°C, DMF (Kinetic Control) Dimer Indazolium Dimer (Self-Condensation) SM->Dimer >60°C (N1-Quaternization) Alcohol Hydrolysis Byproduct (Alcohol) SM->Alcohol High Temp + H2O

Reaction pathways of 5-(chloromethyl)-2-methyl-2H-indazole based on temperature.

Troubleshooting Guides & FAQs

Q: I increased the reaction temperature to 80°C to force the reaction to completion, but my yield plummeted and a highly polar, insoluble mass formed. What happened? A: You have triggered thermodynamic self-condensation. At 80°C, the highly nucleophilic N1 nitrogen of the 2H-indazole core rapidly attacks the electrophilic chloromethyl group of adjacent molecules. Because basic nitrogen-containing groups readily quaternize with alkyl halides at elevated temperatures[1], this forms a bis-indazole indazolium salt (dimerization), completely consuming your starting material.

Q: If I must keep the temperature low (20–40°C) to avoid dimerization, how do I achieve full conversion with a sterically hindered or weakly nucleophilic amine? A: You must implement a Finkelstein-type in situ halogen exchange. By adding a catalytic to stoichiometric amount of Potassium Iodide (KI), the chloromethyl group is transiently converted into a highly reactive iodomethyl intermediate[2]. Iodide is a superior leaving group, which drastically lowers the activation energy of the SN2 substitution. This allows the reaction to reach full conversion at 35°C, safely below the thermal threshold required for N1-quaternization.

Q: Does the choice of base impact the temperature threshold for this reaction? A: Absolutely. Using a strong, unhindered base (like NaOH or NaH) at elevated temperatures can inadvertently deprotonate ambient moisture or solvent impurities, leading to rapid hydrolysis of the chloromethyl group into a hydroxymethyl byproduct. We strongly recommend mild, inorganic bases like Potassium Carbonate (K₂CO₃)[2] or non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) to maintain selectivity.

Quantitative Data Presentation

The following table summarizes the causal relationship between temperature, chemical activation, and reaction trajectory during a standard amine substitution.

Table 1: Effect of Temperature and Additives on Reaction Selectivity

Temperature (°C)SolventAdditiveTime (h)Desired SN2 Yield (%)Dimerization (%)
20DMFNone2445 (Incomplete)< 2
35 DMF KI 8 92 (Optimal) < 2
60DMFNone66518
80DMFNone225> 60

Validated Experimental Protocol

Optimized Low-Temperature Substitution via In Situ Halogen Exchange This self-validating protocol is designed for the coupling of 5-(chloromethyl)-2-methyl-2H-indazole with secondary amines.

Step 1: Preparation & Inertion In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-(chloromethyl)-2-methyl-2H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M. Purge the system with Argon for 5 minutes.

Step 2: Chemical Activation Add Potassium Iodide (KI) (0.5 eq) and finely powdered Potassium Carbonate (K₂CO₃) (2.0 eq) to the solution[2].

  • Validation Checkpoint 1: Stir at 25°C for 15 minutes. An aliquot analyzed via LC-MS should show the emergence of a new peak corresponding to the transient iodomethyl intermediate (mass shift of +91.5 Da relative to the chloride).

Step 3: Nucleophile Addition & Thermal Control Add the secondary amine nucleophile (1.2 eq) dropwise. Submerge the flask in a pre-calibrated oil bath or heating block set to exactly 35°C .

  • Validation Checkpoint 2: Insert an internal thermocouple into the reaction mixture. Ensure the internal temperature strictly remains between 32°C and 38°C. Do not exceed 40°C to prevent indazolium salt formation.

Step 4: Monitoring & Completion Stir the mixture for 6–8 hours.

  • Validation Checkpoint 3: Analyze via LC-MS. The reaction is self-validated as complete when the starting material peak is <1% and the bis-indazole dimer mass (typically[2M - Cl]⁺) is <2% of the total ion current.

Step 5: Workup Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

1. Title: Product Class 2: 1 H - and 2 H -Indazoles Source: Thieme Connect URL: [Link]

2.[2] Title: WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs Source: Google Patents URL:

3.[1] Title: Indazole derivatives - WO2009106982A1 Source: Google Patents URL:

Sources

Troubleshooting

handling moisture sensitivity of 5-(chloromethyl)-2-methyl-2H-indazole

Welcome to the Technical Support Center for handling 5-(chloromethyl)-2-methyl-2H-indazole . As a Senior Application Scientist, I frequently see researchers struggle with the erratic yields and sudden reaction failures a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-(chloromethyl)-2-methyl-2H-indazole . As a Senior Application Scientist, I frequently see researchers struggle with the erratic yields and sudden reaction failures associated with benzylic chlorides.

This compound is a critical electrophilic building block, particularly in the synthesis of muscarinic M1 receptor modulators and other neurotherapeutics[1]. However, it is fundamentally unstable in the presence of trace moisture. This guide is designed to move beyond basic safety data and provide you with the mechanistic causality, quantitative baselines, and self-validating protocols necessary to master its handling.

Mechanistic Causality: Why is this Reagent So Sensitive?

To troubleshoot effectively, you must understand the electronic environment of your reagent. 5-(chloromethyl)-2-methyl-2H-indazole is not just a standard benzylic chloride; it is attached to an electron-rich heteroaromatic core.

When the C–Cl bond begins to ionize, the resulting positive charge at the benzylic carbon is heavily stabilized by the electron-donating resonance of the indazole ring. This stabilization lowers the activation energy for the SN​1 pathway. Consequently, even exceptionally weak nucleophiles—like trace atmospheric water—can rapidly attack the intermediate, cleaving the chloride to form 5-(hydroxymethyl)-2-methyl-2H-indazole and corrosive hydrogen chloride (HCl) gas[2].

G Reagent 5-(chloromethyl)-2-methyl-2H-indazole (Active Electrophile) TS Benzylic Carbocation (Highly Stabilized by Indazole) Reagent->TS -Cl⁻ (Ionization) Moisture Trace H2O (Nucleophile) Moisture->TS Attack Alcohol 5-(hydroxymethyl)-2-methyl-2H-indazole (Inactive Byproduct) TS->Alcohol +H2O, -H⁺ HCl HCl Gas (Autocatalytic/Corrosive) TS->HCl Cl⁻ + H⁺ HCl->Reagent Autocatalyzes degradation

Hydrolysis mechanism of 5-(chloromethyl)-2-methyl-2H-indazole via moisture exposure.

Quantitative Degradation Data

While standard benzyl chloride is moderately sensitive to water, the heteroaromatic nature of the indazole derivative accelerates its degradation exponentially. Below is a comparative baseline to contextualize the urgency of anhydrous handling.

CompoundHalf-life in Water (25°C, pH 7)Half-life in Water (60°C, pH 7)Primary Degradation PathwayRelative Moisture Sensitivity
Benzyl Chloride (Baseline)~15 hours~34 minutes SN​2 / Borderline SN​1 [3]Moderate
5-(chloromethyl)-2-methyl-2H-indazole < 1 hour (Estimated)< 5 minutes (Estimated) SN​1 (Carbocation driven) Extreme

Troubleshooting Guide & FAQs

Q1: My N-alkylation coupling yielded less than 20% product, with massive amounts of unreacted starting amine. What happened? Causality: Your 5-(chloromethyl)-2-methyl-2H-indazole hydrolyzed before it could react with your amine. Because water is highly mobile and the SN​1 carbocation is so reactive, trace water in your solvent (e.g., DMF or MeCN) outcompeted your target nucleophile[4]. Action: Discard the current reaction. For your next attempt, verify solvent anhydrousness using Karl Fischer titration (must be <50 ppm H2​O ) and use the Methanol Quench Validation protocol described in Section 4.

Q2: Upon opening the reagent bottle, I noticed a pungent odor and slight fuming. Is it safe to use? Causality: The fuming is hydrogen chloride (HCl) gas, a direct stoichiometric byproduct of moisture-induced hydrolysis[2]. If the bottle is fuming, a significant percentage of your active benzylic chloride has already converted to the inactive benzylic alcohol. Furthermore, the generated HCl autocatalyzes the degradation of the remaining intact reagent. Action: Do not use this batch for sensitive couplings. It must be repurposed or purified via flash column chromatography (using anhydrous non-polar eluents) immediately prior to use.

Q3: I stored the reagent in a standard lab fridge, but it still degraded over a month. Why? Causality: Standard refrigerators are highly humid environments. Condensation forms on the threads of the bottle cap and is drawn inside via capillary action during temperature fluctuations. Action: Store the reagent at -20°C in an argon-purged desiccator or a sealed secondary container filled with indicating Drierite. Always allow the bottle to warm to room temperature before opening to prevent immediate condensation on the cold chemical.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, you must employ a self-validating workflow. The following protocol guarantees that you know the exact state of your reagent at the moment of reaction, eliminating guesswork.

Protocol: Anhydrous Reaction Setup with Methanol Quench Validation

Step 1: Solvent Verification (The Foundation)

  • Draw 1 mL of your reaction solvent (e.g., DMF) via a dry syringe.

  • Inject into a Karl Fischer titrator.

  • Validation Gate: Do not proceed unless the water content is strictly < 50 ppm . If higher, dry the solvent over freshly activated 3Å molecular sieves for 24 hours.

Step 2: Inert Atmosphere Assembly

  • Transfer the 5-(chloromethyl)-2-methyl-2H-indazole bottle into an Argon-filled glovebox.

  • Weigh the required amount into an oven-dried reaction flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and wrap with Parafilm before removing it from the glovebox.

Step 3: The Methanol Quench Test (Self-Validation Step) This step definitively proves whether your reagent degraded in the flask or during LC-MS analysis.

  • Dissolve the reagent in your anhydrous solvent.

  • Immediately withdraw a 5 µL aliquot of the reaction mixture.

  • Quench this aliquot into a vial containing 100 µL of strictly anhydrous methanol and 1 µL of triethylamine.

  • Inject the quenched sample into your LC-MS.

    • Logic: Intact benzylic chloride will rapidly react with methanol to form the methyl ether (Mass = M−Cl+OCH3​ ). If the reagent had already degraded in your flask due to wet solvent, it will appear as the alcohol (Mass = M−Cl+OH ).

  • Validation Gate: If the LC-MS shows the methyl ether, your system is perfectly anhydrous. Proceed to add your nucleophile and base. If it shows the alcohol, abort the experiment—your solvent or flask was wet.

W Start Receive Reagent Glovebox Transfer to Argon Glovebox (<1 ppm H2O) Start->Glovebox Reaction Assemble Reaction (Dissolve Reagent) Glovebox->Reaction Solvent Prepare Anhydrous Solvent (Karl Fischer <50 ppm) Solvent->Reaction Monitor Self-Validation: Anhydrous MeOH Quench Reaction->Monitor Success Methyl Ether Detected (Proceed with Coupling) Monitor->Success Reagent Intact Fail Alcohol Detected (Abort: System is Wet) Monitor->Fail Reagent Hydrolyzed

Self-validating workflow for handling moisture-sensitive benzylic chlorides.

References

  • Title: WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. Source: Google Patents.
  • Title: BENZYL CHLORIDE - Ataman Kimya. Source: Ataman Chemicals. URL: [Link]

  • Title: THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. Source: Hokkaido University. URL: [Link]

  • Title: Benzyl chloride - Grokipedia. Source: Grokipedia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation of 5-(Chloromethyl)-2-methyl-2H-indazole: A Comparative Guide to Regioisomer Differentiation

Introduction: The Regiochemistry Challenge in Indazole Synthesis Indazoles are privileged scaffolds in modern drug discovery, frequently serving as kinase inhibitors and receptor modulators. However, the synthesis of N-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regiochemistry Challenge in Indazole Synthesis

Indazoles are privileged scaffolds in modern drug discovery, frequently serving as kinase inhibitors and receptor modulators. However, the synthesis of N-alkylated indazoles—such as the critical intermediate 5-(chloromethyl)-2-methyl-2H-indazole—notoriously yields a mixture of N1 and N2 regioisomers[1]. Distinguishing the 2-methyl-2H-indazole isomer from its 1-methyl-1H-indazole counterpart is a fundamental analytical challenge that dictates the trajectory of downstream synthesis. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities and provides a comprehensive framework for the unambiguous validation of 5-(chloromethyl)-2-methyl-2H-indazole.

Comparative Analytical Strategy: Why NMR is the Gold Standard

When validating regioisomers, researchers often default to Liquid Chromatography-Mass Spectrometry (LC-MS) or Fourier-Transform Infrared Spectroscopy (FT-IR). However, these methods have distinct limitations for indazole regiochemistry:

  • LC-MS: N1 and N2 alkylated indazoles are isobaric. While MS/MS fragmentation might show subtle differences in the relative abundance of fragment ions, the primary cleavage (loss of the N-methyl group) is often identical[2]. LC-MS cannot provide absolute structural proof without a pristine reference standard.

  • FT-IR: While the unsubstituted 1H-indazole tautomer exhibits a broad N-H stretch (~3150 cm⁻¹)[2], both N1 and N2 alkylated derivatives lack this peak. Distinctions rely on fingerprint region ring vibrations (~1620-1590 cm⁻¹), which are highly susceptible to matrix effects and substitution patterns[2].

  • NMR Spectroscopy: NMR acts as a self-validating system. Rather than relying on external reference standards, 2D NMR techniques (NOESY and HMBC) map the molecule's internal spatial and through-bond connectivity, providing absolute, first-principles proof of regiochemistry[3].

Causality in Chemical Shifts: The Electronic Distribution

The fundamental reason 1H and 13C NMR can differentiate these isomers lies in their aromaticity. N1-substituted indazoles retain the aromatic character of the benzene ring. In contrast, N2-substituted indazoles (like our target) exhibit an o-quinonoid structure where the aromatic character is localized within the pyrazole ring[4]. This electronic redistribution deshields specific protons and carbons, creating distinct spectral signatures.

1D NMR Spectral Signatures: Data Presentation

The following tables summarize the comparative 1H and 13C NMR chemical shifts used to differentiate the 2-methyl-2H isomer from the 1-methyl-1H isomer.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl3 / DMSO-d6)

Proton Assignment1-Methyl-1H-indazole (Alternative)5-(Chloromethyl)-2-methyl-2H-indazole (Target)Diagnostic Causality
H-3 ~8.0 - 8.1 ppm (s)~8.3 - 8.4 ppm (s)Pyrazole aromaticity in 2H-isomer deshields H-3[1].
N-CH3 ~4.0 ppm (s)~4.1 - 4.2 ppm (s)Altered electron density at N2 shifts the methyl peak downfield[1].
-CH2Cl (C-5) ~4.6 - 4.7 ppm (s)~4.7 - 4.8 ppm (s)Minimal change; heavily influenced by the electronegative chlorine.

Table 2: Comparative 13C NMR Chemical Shifts (CDCl3 / DMSO-d6)

Carbon Assignment1-Methyl-1H-indazole (Alternative)5-(Chloromethyl)-2-methyl-2H-indazole (Target)Diagnostic Causality
C-3a (Bridgehead) ~123.0 ppm~127.0 ppmDistinct downfield shift due to o-quinonoid character[2].
C-7a (Bridgehead) ~140.0 ppm~149.0 ppmMajor deshielding effect at the N-adjacent bridgehead[2].
N-CH3 ~35.0 - 36.0 ppm~40.0 - 41.0 ppmReflects the different hybridization and electron density of N2[1].

Advanced 2D NMR Workflows: The Self-Validating System

While 1D NMR provides strong evidence, 2D NMR is required for unambiguous assignment, especially in heavily substituted analogs[5].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proximity (< 5 Å). In the 2H-isomer, the N-CH3 protons will show a strong spatial correlation with the highly deshielded H-3 proton. In the 1H-isomer, the N-CH3 correlates with the H-7 proton on the benzene ring[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps through-bond coupling (typically 2 to 3 bonds). The N-CH3 protons in the 2H-isomer will show a 3JCH​ coupling to both C-3 and C-3a.

Regioisomer_Workflow Start Synthesized Indazole Mixture (N1 & N2 Alkylation) Prep Sample Prep (CDCl3 or DMSO-d6) Start->Prep NMR1D 1D 1H & 13C NMR (Chemical Shift Analysis) Prep->NMR1D NMR2D 2D NMR (HMBC & NOESY) (Spatial & Bond Connectivity) NMR1D->NMR2D Ambiguous assignments Result1 1-Methyl-1H-Indazole (NOE: N-CH3 to H-7) NMR2D->Result1 N-CH3 to H-7 correlation Result2 5-(Chloromethyl)-2-methyl-2H-indazole (NOE: N-CH3 to H-3) NMR2D->Result2 N-CH3 to H-3 correlation

Workflow for differentiating N1 and N2 indazole regioisomers using 1D and 2D NMR spectroscopy.

HMBC_NOESY_Logic Target 5-(Chloromethyl)-2-methyl-2H-indazole NOESY NOESY (Through-Space) Target->NOESY HMBC HMBC (Through-Bond) Target->HMBC NOE_2H N-CH3 ↔ H-3 Strong Spatial Correlation NOESY->NOE_2H HMBC_2H N-CH3 → C-3 & C-3a 3-Bond Coupling HMBC->HMBC_2H Validation Unambiguous 2H-Isomer Confirmation NOE_2H->Validation HMBC_2H->Validation

Logical relationship of HMBC and NOESY correlations confirming the 2H-indazole regiochemistry.

Experimental Protocols: Step-by-Step Methodology

To ensure high-fidelity data, follow these standardized parameters for NMR acquisition[6]:

Phase 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of the purified 5-(chloromethyl)-2-methyl-2H-indazole in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. CDCl3 is preferred for higher resolution, while DMSO-d6 is used if solubility is limited.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulate matter that could broaden spectral lines.

Phase 2: 1D NMR Acquisition

  • 1H NMR: Acquire on a 400 MHz or 600 MHz spectrometer.

    • Parameters: 16 to 32 scans, spectral width of 0–15 ppm, and a relaxation delay (d1) of 1.5 seconds.

    • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Reference the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • 13C NMR: Acquire at 100 MHz or 150 MHz with proton decoupling.

    • Parameters: 1024 to 2048 scans (due to low natural abundance of 13C), spectral width of 0–220 ppm, and a relaxation delay of 2.0 seconds[6].

Phase 3: 2D NMR Acquisition (HMBC & NOESY)

  • NOESY: Set the mixing time ( τm​ ) to 300–500 ms. This duration is optimal for small molecules (~200 Da) to allow sufficient cross-relaxation without spin diffusion artifacts[5]. Acquire with 16-32 scans per increment and 256 t1 increments.

  • HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz (typical for aromatic systems). Acquire with 256 t1 increments and 32 scans per increment[4].

Phase 4: Data Interpretation Process the 2D spectra with sine-bell squared apodization. Verify the presence of the N-CH3 to H-3 cross-peak in the NOESY spectrum and the N-CH3 to C-3/C-3a cross-peaks in the HMBC spectrum to definitively validate the 2H-regioisomer.

References

  • Arabian Journal of Chemistry. "Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles." Available at: [Link]

  • ResearchGate. "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles." Available at: [Link]

Sources

Comparative

Reactivity Comparison Guide: 5-(Chloromethyl)-2-methyl-2H-indazole vs. 1H-Indazole Analogs

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. When functionalizing this c...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. When functionalizing this core, the choice between the 1H- and 2H-indazole tautomeric forms dictates not only the molecule's final biological activity but also its synthetic tractability.

This guide provides an objective, data-driven comparison of the reactivity between 5-(chloromethyl)-2-methyl-2H-indazole and its unprotected counterpart, 5-(chloromethyl)-1H-indazole . By analyzing the causality behind their chemical behavior, we aim to equip synthetic chemists with the rationale needed to optimize late-stage functionalization and avoid common pitfalls like self-alkylation.

Mechanistic Causality: Tautomerism and Chemoselectivity

To understand the divergent reactivity of these two scaffolds, we must first examine the inherent physicochemical properties of the indazole ring. Indazole exists in a tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable than the 2H-tautomer by approximately 2.3 kcal/mol [1]. However, this stability comes with a synthetic trade-off when an electrophilic group, such as a chloromethyl moiety, is introduced.

The 1H-Indazole Dilemma: Bifunctional Interference

In 5-(chloromethyl)-1H-indazole , the molecule is inherently bifunctional. It possesses a highly reactive electrophilic center (the benzylic chloromethyl group) [4] and a nucleophilic center (the unprotected N1/N2 nitrogens). Because the N-H proton is relatively acidic, the nitrogen atoms readily participate in intermolecular nucleophilic attacks. When attempting an SN2 displacement with an external nucleophile (e.g., a primary amine), the indazole's own nitrogen atoms compete, leading to extensive self-alkylation, oligomerization, and complex mixtures of N1- and N2-alkylated byproducts [3].

The 2H-Indazole Advantage: Pure Electrophilicity

Conversely, 5-(chloromethyl)-2-methyl-2H-indazole has its tautomeric state permanently fixed by the N2-methyl group. This substitution eliminates the acidic N-H proton and sterically/electronically dampens the nucleophilicity of the N1 position. As a result, the molecule acts as a pure electrophile. Furthermore, 2H-indazoles exhibit a larger dipole moment and higher basicity than their 1H counterparts [2], which subtly alters the electronic environment of the benzylic position, often accelerating clean SN2 trajectories with external nucleophiles.

Reactivity cluster_1H 1H-Indazole Analog (Unprotected) cluster_2H 2H-Indazole Analog (Protected) Ind1H 5-(chloromethyl)-1H-indazole (Electrophile + Nucleophile) Oligomer Self-Alkylation / Oligomers (Major Pathway) Ind1H->Oligomer Intermolecular N-alkylation Prod1H Desired SN2 Product (Low Yield) Ind1H->Prod1H + External Nu Ind2H 5-(chloromethyl)-2-methyl-2H-indazole (Pure Electrophile) Prod2H Desired SN2 Product (High Yield, Clean) Ind2H->Prod2H + External Nu (Regioselective)

Reactivity pathways of 1H vs 2H chloromethyl indazoles with external nucleophiles.

Quantitative Data Comparison

The structural differences between the 1H and 2H forms manifest in distinct physicochemical properties and reaction efficiencies. Table 1 summarizes the baseline properties, while Table 2 highlights the empirical outcomes of a standard amination reaction.

Table 1: Physicochemical Properties of Indazole Isomers
Property1H-Indazole Core2-Methyl-2H-Indazole CoreImpact on Reactivity
Thermodynamic Stability Higher (Baseline)Lower (+2.3 kcal/mol) [1]1H is the default resting state unless alkylated.
Basicity (pKb) ~0.42~2.02 [2]2H is a stronger base; affects protonation states in acidic media.
Dipole Moment (D) ~1.50~3.40[2]2H has higher polarity, improving solubility in polar aprotic solvents.
Nucleophilicity High (Unprotected N-H)Negligible (Protected N2)1H is prone to self-condensation during electrophilic reactions.
Table 2: Experimental Yields for SN2 Amination (Standardized Conditions)

Conditions: 1.0 eq Chloromethyl indazole, 1.2 eq Benzylamine, 2.0 eq K₂CO₃, DMF, 25°C, 12h.

SubstrateDesired Product YieldMajor ByproductsChemoselectivity
5-(chloromethyl)-1H-indazole < 25%Indazole oligomers, N1/N2-benzyl isomersPoor
5-(chloromethyl)-2-methyl-2H-indazole > 85%Trace hydrolysis (alcohol)Excellent

Experimental Protocols: A Self-Validating System

To demonstrate the practical implications of these reactivity differences, the following step-by-step methodologies detail the SN2 amination of both scaffolds. These protocols are designed with built-in self-validation checkpoints (TLC and LC-MS) to ensure experimental integrity.

Protocol A: High-Yield Amination of 5-(chloromethyl)-2-methyl-2H-indazole

This protocol leverages the protected nature of the 2H-indazole to achieve rapid, clean functionalization.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-(chloromethyl)-2-methyl-2H-indazole (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 mmol). Stir for 5 minutes to ensure uniform suspension.

  • Nucleophile Addition: Dropwise add benzylamine (1.2 mmol).

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. After 2 hours, sample 10 µL and analyze via TLC (Eluent: 50% EtOAc in Hexanes).

    • Expected Observation: Complete disappearance of the starting material spot (Rf ~0.6) and the appearance of a single, highly polar product spot (Rf ~0.3).

  • Quenching & Extraction: Quench the reaction with distilled water (15 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to isolate the pure secondary amine.

Protocol B: Attempted Amination of 5-(chloromethyl)-1H-indazole (Comparative)

This protocol illustrates the failure modes associated with unprotected chloromethyl indazoles.

  • Preparation: Dissolve 5-(chloromethyl)-1H-indazole (1.0 mmol) in anhydrous DMF (5.0 mL) under argon.

  • Base Addition: Add K₂CO₃ (2.0 mmol). Note: The base will immediately begin deprotonating the indazole N-H, initiating the self-alkylation cascade.

  • Nucleophile Addition: Add benzylamine (1.2 mmol) and stir at room temperature.

  • Reaction Monitoring (Self-Validation): Analyze via TLC at 2 hours.

    • Expected Observation: A complex smear of spots. LC-MS will confirm the presence of unreacted benzylamine, low levels of the desired product, and high-molecular-weight peaks corresponding to indazole dimers and trimers.

Strategic Implications for Drug Development

When designing a synthetic route for a novel indazole-based therapeutic, the choice of starting material is critical.

  • When to use the 2-methyl-2H-indazole scaffold: If the structure-activity relationship (SAR) of your target receptor tolerates or prefers an N2-methyl group, utilizing 5-(chloromethyl)-2-methyl-2H-indazole is vastly superior. It bypasses the need for protection/deprotection steps, increasing the overall step economy and atom efficiency of the synthesis.

  • When to use the 1H-indazole scaffold: If the free N-H is required for critical hydrogen bonding within the target protein's binding pocket, chemists must avoid using 5-(chloromethyl)-1H-indazole directly. Instead, a sequence involving N-protection, functionalization of the 5-position, and subsequent global deprotection is mandatory to maintain chemoselectivity.

Validation

Comparative Guide: 5-(Chloromethyl)- vs. 5-Bromo-2-methyl-2H-indazole in Suzuki-Miyaura Coupling

Strategic Context in Drug Discovery The 2-methyl-2H-indazole scaffold is a privileged motif in modern medicinal chemistry, serving as a core pharmacophore in the development of[1] and [2]. When functionalizing the 5-posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

The 2-methyl-2H-indazole scaffold is a privileged motif in modern medicinal chemistry, serving as a core pharmacophore in the development of[1] and [2]. When functionalizing the 5-position of this core via palladium-catalyzed Suzuki-Miyaura cross-coupling, scientists must choose between two distinct electrophiles: 5-bromo-2-methyl-2H-indazole and 5-(chloromethyl)-2-methyl-2H-indazole .

This choice is not merely a matter of leaving group kinetics; it dictates the fundamental 3D topology of the resulting drug candidate. The sp²-hybridized bromide yields a rigid, planar biaryl linkage, whereas the sp³-hybridized benzylic chloride introduces a flexible diarylmethane hinge. Consequently, the reaction conditions, catalytic cycles, and primary side reactions diverge significantly.

Mechanistic Divergence: sp² vs. sp³ Trajectories

The chemical causality behind the differing protocols lies in the activation energy barriers of the oxidative addition step and the stability of the resulting organopalladium intermediates.

  • sp² Coupling (5-Bromo derivative): The π -system of the indazole ring pre-coordinates with the electron-rich Pd(0) center, facilitating a low-barrier insertion into the C(sp²)–Br bond. This makes oxidative addition rapid, shifting the turnover-limiting step to transmetalation[1].

  • sp³ Coupling (5-Chloromethyl derivative): The benzylic C(sp³)–Cl bond lacks this direct π -pre-coordination at the reactive carbon. Consequently, oxidative addition is sluggish and often becomes the turnover-limiting step[3]. Furthermore, the starting benzyl chloride is highly susceptible to nucleophilic attack by aqueous bases, leading to solvolysis (benzyl alcohol formation). To counteract this, and specialized electron-rich ligands (e.g., SPhos) are mandatory to accelerate Pd insertion before the substrate hydrolyzes[4].

G cluster_0 sp3 Suzuki Coupling (Diarylmethane) cluster_1 sp2 Suzuki Coupling (Biaryl) A 5-(chloromethyl)-2-methyl-2H-indazole (sp3 C-Cl) B Pd(OAc)2 / SPhos or PdCl2(dppf) A->B C Diarylmethane Derivative (-CH2-Ar Linkage) Flexible, increased 3D character B->C D 5-bromo-2-methyl-2H-indazole (sp2 C-Br) E Pd(PPh3)4 or Pd(dppf)Cl2 D->E F Biaryl Derivative (-Ar Linkage) Rigid, planar character E->F

Caption: Structural divergence in Suzuki coupling: sp3 vs sp2 trajectories and resulting linker flexibility.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative differences between the two electrophilic building blocks under optimized cross-coupling conditions.

Parameter5-Bromo-2-methyl-2H-indazole5-(Chloromethyl)-2-methyl-2H-indazole
Electrophilic Center sp² Carbon (Aryl Bromide)sp³ Carbon (Benzyl Chloride)
Product Linkage Rigid Biaryl (-Ar-)Flexible Diarylmethane (-CH₂-Ar-)
Optimal Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Optimal Boron Partner Arylboronic AcidsPotassium Aryltrifluoroborates
Turnover-Limiting Step Transmetalation (typically)Oxidative Addition
Primary Side Reactions Protodeboronation of Boronic AcidSolvolysis (Hydrolysis), Homocoupling
Typical Yield Range 75% – 95%50% – 80%

Catalytic Cycle & Kinetic Bottlenecks

To successfully execute these reactions, one must understand where the catalytic cycle is most likely to stall. For the sp³ system, the use of is highly recommended over standard boronic acids. Trifluoroborates are robust to the slightly harsher conditions needed to force the slow sp³ oxidative addition, and they release the active boronic species slowly, minimizing protodeboronation while the Pd-complex waits for transmetalation[3]. Furthermore, can be employed in biphasic systems to shift the transmetalation pathway and protect the benzylic chloride from aqueous degradation[5].

MechanisticCycle Pd0 Pd(0) Catalyst OA_sp3 Oxidative Addition (sp3) Slower, requires electron-rich ligands (e.g., SPhos) Pd0->OA_sp3 5-(chloromethyl)... OA_sp2 Oxidative Addition (sp2) Facile, standard ligands (e.g., PPh3) Pd0->OA_sp2 5-bromo... TM Transmetalation Ar-B(OH)2 + Base OA_sp3->TM OA_sp2->TM RE_sp3 Reductive Elimination Forms Diarylmethane TM->RE_sp3 RE_sp2 Reductive Elimination Forms Biaryl TM->RE_sp2 RE_sp3->Pd0 Product Release RE_sp2->Pd0 Product Release

Caption: Catalytic cycle comparison highlighting the oxidative addition divergence between sp2 and sp3 halides.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and specific analytical checkpoints, the researcher can definitively prove causality if a reaction fails (e.g., distinguishing between failed oxidative addition vs. competitive solvolysis).

Protocol A: sp² Suzuki Coupling (Synthesis of Biaryls)

Optimized for 5-bromo-2-methyl-2H-indazole.

  • Preparation: In a rigorously dried Schlenk tube, add 5-bromo-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv). Add n-dodecane (0.5 equiv) as an internal standard.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degassing via three freeze-pump-thaw cycles is critical to prevent Pd(0) oxidation, which would prematurely stall the cycle.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot, dilute with MeCN, filter through a celite plug, and analyze via LC-MS at 254 nm.

    • Causality Check: The system is validated if the ratio of product to n-dodecane is steadily increasing. If the starting bromide is unconsumed but the boronic acid has disappeared, protodeboronation has outcompeted transmetalation. Remedy: switch to a slow-release boronate ester.

  • Workup: Cool to room temperature, extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: sp³ Suzuki Coupling (Synthesis of Diarylmethanes)

Optimized for 5-(chloromethyl)-2-methyl-2H-indazole.

  • Preparation: In a dried Schlenk tube, add 5-(chloromethyl)-2-methyl-2H-indazole (1.0 equiv, 1.0 mmol), potassium aryltrifluoroborate (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Cs₂CO₃ (3.0 equiv). Add n-dodecane (0.5 equiv) as an internal standard.

  • Solvent Addition: Add a degassed mixture of Cyclopentyl methyl ether (CPME)/H₂O (10:1 v/v, 10 mL). The low water ratio minimizes the solvolysis of the benzylic chloride[3].

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12–18 hours.

  • Self-Validation Checkpoint: At t = 4 hours, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Causality Check: Evaluate the Total Ion Current (TIC). The reaction is validated if the product peak is dominant. If a peak corresponding to the benzylic alcohol (solvolysis) or the bibenzyl dimer (homocoupling) exceeds 10% of the TIC, the oxidative addition is too slow. Remedy: ensure the Pd(OAc)₂/SPhos complex was properly pre-activated, or increase ligand loading.

  • Workup: Cool to room temperature, separate the organic CPME layer, extract the aqueous layer with EtOAc (2 × 10 mL), combine organics, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [1]

  • Heterobicyclic inhibitors of mat2a and methods of use for treating cancer (WO2020243376A1). Google Patents. [2]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [3]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [4]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications. [5]

Sources

Comparative

IR Spectroscopy Reference Guide: Differentiating 5-(Chloromethyl)-2-methyl-2H-indazole from Alternatives

As a Senior Application Scientist, one of the most common analytical challenges I encounter in the synthesis of complex active pharmaceutical ingredients (APIs) is the rapid, reliable differentiation of regioisomers. 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common analytical challenges I encounter in the synthesis of complex active pharmaceutical ingredients (APIs) is the rapid, reliable differentiation of regioisomers. 5-(chloromethyl)-2-methyl-2H-indazole (CAS: 1824466-73-0) is a critical electrophilic intermediate used in the development of neurological therapeutics, including muscarinic M1 receptor modulators[1].

During the alkylation of the indazole precursor, the reaction typically yields a mixture of the thermodynamically favored 1H-isomer and the kinetically favored 2H-isomer[2]. While NMR is the gold standard for absolute structural elucidation, Infrared (IR) spectroscopy provides a superior, high-throughput method for In-Process Control (IPC) and batch release. This guide objectively compares the IR spectral signatures of the target 2H-indazole against its 1H-alternative and details the field-proven methodologies required to validate these findings.

Mechanistic Causality: Vibrational Modes of Indazole Regioisomers

To effectively use IR spectroscopy for isomer differentiation, we must understand the causality behind the spectral shifts. The core difference between[3] and its 2H-counterpart lies in the position of the N-methyl group, which fundamentally alters the electron delocalization of the bicyclic system:

  • The 2H-Indazole Core (Quinonoid Structure): The 2H-isomer possesses a more localized, quinonoid-like π -electron system. This localization increases the bond order of specific C=N and C=C bonds within the pyrazole ring. Consequently, more energy is required to stretch these bonds, shifting their vibrational frequencies higher (typically ~1630–1640 cm⁻¹)[4].

  • The 1H-Indazole Core (Benzenoid Structure): The 1H-isomer maintains a fully delocalized benzenoid ring. This delocalization slightly reduces the C=N bond order, resulting in lower stretching frequencies (~1610–1627 cm⁻¹)[4].

  • The Chloromethyl Anchor (-CH₂Cl): Both isomers share the chloromethyl group, which serves as an excellent internal calibration reference. The C-Cl stretch consistently appears in the 720–740 cm⁻¹ region, while the aliphatic -CH₂- wagging vibration is observed near 1245–1255 cm⁻¹.

Quantitative Spectral Comparison

The following table summarizes the diagnostic IR reference peaks used to distinguish the target 2H-isomer from the 1H-isomer alternative. Note: Values are derived from high-resolution transmission data of closely related methylated indazole scaffolds[4].

Vibrational Mode5-(chloromethyl)-2-methyl-2H-indazole5-(chloromethyl)-1-methyl-1H-indazoleDiagnostic Value
Aromatic C-H Stretch ~3110 cm⁻¹~3150 cm⁻¹Low (Overlapping)
Aliphatic C-H Stretch (N-CH₃) ~2926 cm⁻¹~2914 cm⁻¹Low (Minor shift)
C=N Ring Stretch ~1635 cm⁻¹ ~1627 cm⁻¹ High (Primary differentiator)
C=C Aromatic Stretch ~1451 cm⁻¹~1462 cm⁻¹Medium
-CH₂- Wagging ~1247 cm⁻¹~1253 cm⁻¹Low (Present in both)
C-Cl Stretch ~740 cm⁻¹~728 cm⁻¹Medium (Halogen environment shift)

Experimental Protocols: ATR-FTIR vs. Transmission (KBr)

When analyzing solid indazole intermediates, the choice of sample introduction profoundly impacts the resulting spectrum. Below are the two standard operating procedures, complete with the mechanistic reasoning and self-validating checks required for rigorous E-E-A-T standards.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) - Optimized for Rapid IPC

ATR is ideal for rapid, at-line analysis. However, because the depth of penetration of the IR beam is wavelength-dependent, lower wavenumber peaks (like the C-Cl stretch at 740 cm⁻¹) will appear artificially stronger than higher wavenumber peaks (like the C-H stretches).

  • Step 1: Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Step 2: Self-Validation (Background): Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must be perfectly flat. Any peaks in the 3000–2800 cm⁻¹ region indicate residual organic contamination, which mathematically invalidates subsequent sample scans.

  • Step 3: Loading: Place ~2–5 mg of solid 5-(chloromethyl)-2-methyl-2H-indazole directly onto the center of the crystal.

  • Step 4: Compression: Lower the pressure anvil until the clutch mechanism clicks. Causality: Uniform pressure ensures intimate optical contact between the crystal and the sample, preventing air gaps that severely attenuate the signal.

  • Step 5: Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply the ATR-correction algorithm in your software to normalize peak intensities against transmission-equivalent spectra.

Protocol 2: Transmission FTIR (KBr Pellet) - Optimized for High-Res QA Release

Transmission FTIR follows the Beer-Lambert law linearly across the entire spectrum, providing true relative peak intensities. This is critical for regulatory submissions and definitive isomer confirmation.

  • Step 1: Reagent Preparation: Ensure IR-grade Potassium Bromide (KBr) is dried at 105°C for at least 24 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will perfectly obscure the critical C=N ring stretch of the 2H-indazole core.

  • Step 2: Grinding: Mill 1–2 mg of the indazole sample with 100 mg of anhydrous KBr in an agate mortar for 3–5 minutes. Causality: Reducing the sample particle size to less than the wavelength of the IR beam (< 2 µm) eliminates the Christiansen effect (asymmetric baseline scattering).

  • Step 3: Pressing: Transfer the homogenized powder to a 13 mm evacuable die. Apply 10 tons of pressure under a vacuum for 2 minutes.

  • Step 4: Self-Validation (Pellet Integrity): Inspect the pressed pellet. Validation Check: The pellet must be visually translucent. An opaque white pellet indicates excessive moisture absorption or insufficient grinding; scanning this will result in severe scattering and a sloping baseline. Opaque pellets must be discarded.

  • Step 5: Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution) against a blank, pre-validated KBr pellet background.

Analytical Workflow Visualization

IR_Workflow Start Synthesized Compound 5-(chloromethyl)-2-methyl-2H-indazole Prep Sample Preparation & Method Selection Start->Prep ATR ATR-FTIR Method (Rapid IPC) Prep->ATR In-Process KBr KBr Pellet Method (High-Res QA) Prep->KBr Final Release Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Analyze Regioisomer Peak Analysis Scan->Analyze Isomer2H Confirmed 2H-Isomer C=N: ~1635 cm⁻¹ C-Cl: ~740 cm⁻¹ Analyze->Isomer2H Target Profile Match Isomer1H Rejected 1H-Isomer C=N: ~1627 cm⁻¹ C-Cl: ~728 cm⁻¹ Analyze->Isomer1H Impurity Detected

Decision workflow for IR-based differentiation of indazole regioisomers.

References

  • Title: 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor (WO2016208775A1)
  • Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate Source: ResearchGate URL: [Link]

  • Title: Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds Source: Arkivoc URL: [Link]

  • Title: 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Validation

Definitive Structural Validation of 5-(Chloromethyl)-2-methyl-2H-indazole: A Comparative Guide to X-Ray Crystallography Workflows

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the definitive structural characterization of regioisomers has become a critical bottleneck. The alkylation of 1H-indazoles conventionall...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the definitive structural characterization of regioisomers has become a critical bottleneck. The alkylation of 1H-indazoles conventionally yields a mixture of N1- and N2-substituted products. For critical synthetic intermediates like 5-(chloromethyl)-2-methyl-2H-indazole , distinguishing the kinetic 2H-isomer from the thermodynamic 1H-isomer is paramount for downstream pharmacological efficacy.

As a Senior Application Scientist, I have evaluated numerous analytical pipelines for heterocyclic validation. This guide objectively compares structural validation modalities, detailing the optimized crystallization and advanced X-ray diffraction (XRD) refinement workflows required to unambiguously confirm the 3D architecture of 2H-indazoles.

Comparative Analysis of Structural Validation Modalities

While spectroscopic methods provide rapid structural inferences, they often fall short when dealing with the annular tautomerism and subtle electronic shifts of indazole rings . Below is a comparison of standard analytical alternatives against Single Crystal X-Ray Diffraction (SCXRD).

Table 1: Comparison of Analytical Modalities for Indazole Regioisomer Resolution

Analytical ModalityPrimary Data OutputRegioisomer Resolution (1H vs 2H)Limitations & Vulnerabilities
SCXRD (Gold Standard) Absolute 3D atomic coordinates & bond lengthsDefinitive (Direct observation of the N2–CH3 covalent bond)Requires high-quality single crystals; time-intensive data collection.
2D NMR (NOESY / HMBC) Through-space / through-bond nuclear correlationsInferential (Relies on C3–H to N–CH3 cross-peaks)Ambiguous if the C3 position is substituted; subject to solvent-induced conformational shifts.
High-Resolution Mass Spec (HRMS) Exact mass and fragmentation patternsPoor (Regioisomers possess identical m/z values)Cannot definitively distinguish the spatial orientation of the methyl group on the pyrazole ring.

Optimization of Crystallization Protocols: Mitigating Solvolysis

The presence of the highly electrophilic benzylic chloride at the C5 position of 5-(chloromethyl)-2-methyl-2H-indazole makes traditional crystallization techniques (like slow evaporation in methanol or ethanol) unviable due to the high risk of solvolysis.

To circumvent this, Vapor Diffusion using a non-nucleophilic solvent system is the superior alternative.

Protocol 1: Vapor Diffusion Crystallization of Reactive Indazoles

Step 1: Solvent Selection and Dissolution Dissolve 15 mg of chromatographically pure 5-(chloromethyl)-2-methyl-2H-indazole in 0.5 mL of anhydrous dichloromethane (DCM) within a 2 mL inner glass vial. Causality: The chloromethyl group is highly susceptible to nucleophilic attack. Utilizing a non-nucleophilic, aprotic solvent like DCM prevents the degradation (e.g., methanolysis) that frequently ruins standard protic crystallization mixtures.

Step 2: Antisolvent Equilibration Place the uncapped 2 mL inner vial inside a 20 mL outer vial containing 3 mL of anhydrous n-hexane. Cap the outer vial tightly with a PTFE-lined lid. Causality: Hexane has a lower vapor pressure and density than DCM. The vapor phase equilibration causes hexane to slowly diffuse into the DCM, gradually lowering the solubility of the indazole and inducing controlled nucleation without thermal stress.

Step 3: Thermal Incubation Incubate the sealed chamber at a stable 4 °C for 48–72 hours in a vibration-free environment. Causality: Lower temperatures reduce the kinetic energy of the system, slowing down the diffusion rate. This promotes the growth of fewer, high-diffracting single crystals rather than rapid microcrystalline aggregates.

Self-Validation Check: Inspect the vial under a polarized light microscope. The appearance of sharp, well-defined geometric edges with uniform extinction upon rotation confirms single-crystal formation. Birefringence with sweeping or irregular extinction indicates twinned or polycrystalline growth, necessitating a reduction in the initial DCM concentration.

X-Ray Diffraction & Refinement: IAM vs. HAR Pipelines

Once diffraction data is collected (typically at 100 K using Cu Kα radiation), the choice of refinement software dictates the accuracy of the final model. The traditional Independent Atom Model (IAM) (e.g., ShelXL) assumes atoms are perfectly spherical. However, for 5-(chloromethyl)-2-methyl-2H-indazole, accurately mapping the electron density of the N-methyl and chloromethyl groups requires Hirshfeld Atom Refinement (HAR) via NoSpherA2 within the Olex2 interface .

Table 2: Crystallographic Refinement Comparison (IAM vs. HAR)

ParameterStandard IAM (ShelXL)HAR (Olex2 / NoSpherA2)Scientific Significance
C–H Bond Lengths ~0.96 Å (Fixed Riding Model)1.08 – 1.09 Å (Freely refined)HAR accurately reflects true internuclear distances, matching neutron diffraction precision.
Residual Density (Δρ) ± 0.35 e/ų± 0.15 e/ųHAR models covalent bonding electrons, significantly clearing the residual Fourier map.
R1 Factor Typically 4.2%Typically 3.1%Aspherical scattering factors provide a mathematically superior fit to the raw diffraction data.
Protocol 2: High-Precision Structure Refinement in Olex2

Step 1: Initial Isotropic and Anisotropic Refinement Import the .hkl (intensities) and .ins (coordinates) files into Olex2. Execute structure solution via ShelXT, followed by least-squares refinement using ShelXL. Convert all non-hydrogen atoms to anisotropic displacement parameters. Causality: Anisotropic refinement models the thermal motion of atoms as ellipsoids rather than spheres, accounting for directional vibrations in the crystal lattice and significantly lowering the R-factor.

Step 2: Integration of Hirshfeld Atom Refinement (HAR) Launch the NoSpherA2 module within Olex2. Select the ORCA computational backend to calculate a custom molecular wavefunction (using Density Functional Theory at the B3LYP/def2-SVP level), and execute the refinement. Causality: IAM fails to account for electron density shifted into covalent bonds. HAR utilizes the quantum mechanically derived aspherical electron density, allowing for the free and accurate refinement of hydrogen atom positions—crucial for validating the exact spatial orientation of the N2-methyl group.

Self-Validation Check: A successful HAR refinement is validated by analyzing the residual electron density map. If the maximum and minimum residual peaks (Δρ) drop below ±0.15 e/ų and are localized away from covalent bonds, the aspherical model has successfully accounted for the bonding electrons, rendering the structure ready for CheckCIF validation.

Workflow Visualization

The following diagram maps the optimized pipeline from synthesis to final structural validation, highlighting the divergence between standard and high-precision refinement tracks.

CrystallographyWorkflow N1 Synthesis of Indazole Mixture (1H & 2H Regioisomers) N2 Chromatographic Isolation of 2H-Isomer N1->N2 N3 Vapor Diffusion Crystallization (DCM / Hexane at 4°C) N2->N3 N4 Single Crystal X-Ray Diffraction (100 K, Cu Kα) N3->N4 N5 Standard IAM Refinement (Olex2 / ShelXL) N4->N5 Rapid Solution N6 Aspherical HAR Refinement (Olex2 / NoSpherA2) N4->N6 High Precision N7 CheckCIF Validation & Final .cif Generation N5->N7 N6->N7

Fig 1: Workflow for isolation, crystallization, and X-ray refinement of 2H-indazole regioisomers.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024.[Link]

  • Accurate crystal structures and chemical properties from NoSpherA2. Chemical Science, 2021.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 2009.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(chloromethyl)-2-methyl-2H-indazole

Standard Operating Procedure & Safety Guide: Handling 5-(chloromethyl)-2-methyl-2H-indazole As a highly reactive heteroarylmethyl chloride, 5-(chloromethyl)-2-methyl-2H-indazole requires stringent operational controls. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-(chloromethyl)-2-methyl-2H-indazole

As a highly reactive heteroarylmethyl chloride, 5-(chloromethyl)-2-methyl-2H-indazole requires stringent operational controls. This compound is a potent alkylating agent and lachrymator. This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step procedures required to handle, react, and dispose of this chemical safely, ensuring both scientific integrity and personnel protection.

Chemical Profile & Mechanism of Toxicity

To design an effective safety protocol, we must first understand the chemical behavior of the substance.

Chemical Identifiers & Hazard Classifications:

  • Chemical Name: 5-(chloromethyl)-2-methyl-2H-indazole

  • CAS Number: 1824466-73-0

  • GHS Classifications: Acute Toxicity 4 (Oral/Dermal/Inhalation), Skin Irritation 2, Serious Eye Damage 1, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

Causality of Toxicity (Why is it dangerous?): The primary hazard of 5-(chloromethyl)-2-methyl-2H-indazole stems from its electrophilic chloromethyl group. Benzylic and heteroarylmethyl chlorides readily undergo nucleophilic substitution (SN1/SN2) reactions. In a biological environment, this compound acts as a non-discriminating alkylating agent. It attacks nucleophilic sites on biological macromolecules—specifically the N7 position of guanine in DNA and the sulfhydryl/amino groups (cysteine/lysine) in proteins[2].

This alkylation cross-links DNA and denatures proteins, leading to severe tissue necrosis, lachrymatory effects (eye damage), and potential mutagenesis or carcinogenesis[3]. Because alkylating agents do not distinguish between normal and cancerous cells, systemic absorption must be prevented at all costs[3]. Furthermore, exposure to ambient moisture causes slow hydrolysis of the chloromethyl group, releasing corrosive hydrogen chloride (HCl) gas.

ToxicityMechanism A 5-(chloromethyl)-2-methyl- 2H-indazole B Electrophilic Cleavage (Release of Cl-) A->B in vivo exposure C Reactive Heteroarylmethyl Carbocation / Electrophile B->C D DNA Alkylation (Guanine N7) C->D Nucleophilic Attack E Protein Alkylation (Cys/Lys residues) C->E Nucleophilic Attack F Mutagenesis / Apoptosis D->F G Tissue Necrosis & Severe Eye Damage E->G

Fig 1: Mechanism of toxicity via electrophilic alkylation of biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Because of its classification as an Acute Tox 4 and Eye Dam 1 agent[1], standard laboratory PPE is insufficient for preparative-scale handling. The following matrix dictates the required PPE based on the operational scale. Equipment must be resistant to penetration by reactive chlorinated organics[4].

Operational ScaleHand ProtectionEye & Face ProtectionBody ProtectionRespiratory & Engineering Controls
Analytical (< 100 mg) Double-glove (Inner: Nitrile, Outer: Nitrile min 8 mil)Chemical safety gogglesFlame-retardant (FR) lab coat, closed-toe shoesChemical Fume Hood (min 100 fpm face velocity)
Preparative (> 100 mg) Double-glove (Inner: Nitrile, Outer: Butyl rubber)Goggles + Full Face Shield (20-cm minimum)[4]FR lab coat + Disposable Tyvek sleevesFume Hood + NIOSH OV/AG Respirator on standby

Operational Workflow: Handling & Reaction Setup

To ensure a self-validating safety system, every step of the handling process is designed to minimize aerosolization and prevent environmental release.

Step 1: Pre-Operation Clearance

  • Verify the chemical fume hood is certified and operating at a minimum of 100 linear feet per minute (fpm).

  • Clear the workspace of all unnecessary equipment and incompatible chemicals (especially strong bases and oxidizers).

Step 2: Closed-System Weighing Protocol Rationale: Weighing alkylating agents on an open bench exposes the operator to toxic vapors and dust.

  • Place a draft-shielded analytical balance inside the fume hood.

  • Utilize the "weighing by difference" method: Tare a sealed vial containing the 5-(chloromethyl)-2-methyl-2H-indazole.

  • Quickly transfer the approximate required mass into your reaction vessel and immediately seal both containers.

  • Re-weigh the source vial to determine the exact mass transferred.

Step 3: Inert Atmosphere Transfer Rationale: Ambient moisture hydrolyzes the chloromethyl group, degrading the reagent and releasing corrosive HCl gas.

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to the addition of solvents.

  • Introduce anhydrous solvents via a syringe through a septum. Do not open the reaction vessel to the ambient atmosphere.

Step 4: In-Situ Quenching (Post-Reaction) Rationale: Unreacted alkylating agents must never be disposed of directly into aqueous waste streams.

  • Upon reaction completion, cool the mixture to 0°C.

  • Slowly add an excess of a weak nucleophile (e.g., ethanolamine, dilute ammonia, or saturated sodium bicarbonate) to the reaction mixture.

  • Stir for at least 30 minutes to ensure complete hydrolysis/quenching of any residual 5-(chloromethyl)-2-methyl-2H-indazole before transferring to the appropriate waste stream.

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping or mopping will exacerbate exposure. Because the compound is a corrosive alkylating agent, improvised wet decontamination using chemical quenching is required[5].

Step-by-Step Decontamination Protocol (For spills < 5g):

  • Evacuate & Assess: Immediately alert nearby personnel. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Upgrade PPE: Don heavy-duty butyl rubber gloves and a full face shield[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use paper towels, as the friction and reaction can generate heat and toxic off-gassing.

  • Chemical Neutralization: Carefully pour a neutralizing solution (5-10% aqueous ammonia or saturated sodium carbonate) over the contained spill. The weak nucleophile will undergo an SN2 reaction with the chloromethyl group, safely converting it into a benign, non-volatile derivative.

  • Incubation: Allow the mixture to sit for a minimum of 30 minutes to ensure complete destruction of the active pharmaceutical ingredient (API).

  • Cleanup: Scoop the neutralized slurry into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste - Neutralized Alkylating Agent."

SpillResponse S1 Spill Identified (< 5g) S2 Isolate Area & Verify Fume Hood S1->S2 S3 Don Upgraded PPE (Butyl Gloves, Face Shield) S2->S3 S4 Apply Neutralizer (5% Ammonia / Na2CO3) S3->S4 S5 Allow 30 Min for Hydrolysis/Quenching S4->S5 Hydrolyzes Chloromethyl S6 Absorb & Transfer to Solid Waste Container S5->S6

Fig 2: Step-by-step spill response and chemical neutralization workflow.

Waste Disposal Logistics

Proper segregation is critical to prevent exothermic reactions in waste carboys.

  • Solid Waste: All contaminated consumables (pipette tips, weighing paper, gloves) must be collected in a dedicated, rigid container labeled "Solid Hazardous Waste - Trace Alkylating Agents."

  • Liquid Waste: Only transfer reaction mixtures to the liquid waste carboy after the quenching protocol (Step 4) has been fully executed. Segregate into halogenated organic waste.

  • Storage: Keep waste containers tightly closed and store them in a cool, well-ventilated secondary containment tray away from direct sunlight[6].

References

  • NextSDS Database. "5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information." NextSDS. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Ethylenimine Acute Exposure Guideline Levels - Mechanism of Toxicity." NIH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Occupational Exposure to Benzyl Chloride." CDC Stacks. Available at: [Link]

  • GOV.UK. "Benzyl chloride - Incident management." Public Health England. Available at:[Link]

Sources

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